molecular formula C19H13N3O2 B1605139 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 5646-98-0

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1605139
CAS No.: 5646-98-0
M. Wt: 315.3 g/mol
InChI Key: MFCIBMPTHZCBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H13N3O2 and its molecular weight is 315.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCIBMPTHZCBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354404
Record name 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5646-98-0
Record name 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

In the high-stakes arena of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold stands as a "privileged structure." Acting as a bioisostere of the adenine ring found in ATP, this bicyclic system offers a distinct advantage: it possesses the intrinsic geometry to bind the kinase hinge region while offering multiple vectors (C2, C3, C5, C7) for diversification to tune selectivity and pharmacokinetic properties.

This guide moves beyond basic chemistry to explore the functional utility of this scaffold. We will dissect the structural determinants of its biological activity, analyze its success in clinical candidates like Dinaciclib and Larotrectinib , and provide validated protocols for assessing its potency.

Structural Activity Relationship (SAR) & Chemical Space

The biological efficacy of pyrazolo[1,5-a]pyrimidines is not accidental; it is a product of precise molecular engineering. The scaffold binds in the ATP-binding pocket, typically anchoring to the hinge region via the N1 nitrogen and substituents at C7.

The SAR Map

The following diagram illustrates the critical substitution points and their impact on biological activity.

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core Scaffold Pos3 Position C3 (Selectivity & Potency) Target: Gatekeeper Residue Core->Pos3 Electrophilic subst. (e.g., -CN, -NO2, Ethyl) Pos5 Position C5 (Solubility & PK) Target: Solvent Front Core->Pos5 Nucleophilic subst. (e.g., Morpholine, Piperidine) Pos7 Position C7 (Hinge Interaction) Target: Hinge Region Core->Pos7 Amine linkages (Critical H-bonds) Pos2 Position C2 (Steric Control) Target: Hydrophobic Pocket Core->Pos2 Aryl/Alkyl groups Dinaciclib Dinaciclib (CDK) C3: Ethyl C5: Piperidine derivative C7: Pyridine-N-oxide Pos3->Dinaciclib Larotrectinib Larotrectinib (TRK) (R)-3-hydroxypyrrolidine linkage Pos7->Larotrectinib

Figure 1: Structural Activity Relationship (SAR) map highlighting key substitution vectors on the pyrazolo[1,5-a]pyrimidine core.

Mechanistic Insights
  • The Hinge Binder (N1 & C7): The N1 nitrogen often serves as a hydrogen bond acceptor. Substituents at C7, particularly amino groups (as seen in Dinaciclib), act as hydrogen bond donors to the backbone carbonyls of the kinase hinge region (e.g., Met592 in TRKA).

  • The Gatekeeper (C3): Substituents here determine selectivity. Small groups (e.g., Cl, CN) fit into restricted pockets, while larger alkyl groups (e.g., ethyl in Dinaciclib) exploit the space available in specific CDKs.

  • Solvent Exposure (C5): This position points towards the solvent front. Introduction of solubilizing groups like morpholine or piperidine here drastically improves ADME properties without compromising binding affinity.

Key Biological Targets & Clinical Case Studies

Cyclin-Dependent Kinases (CDKs): Dinaciclib

Dinaciclib represents the pinnacle of pyrazolo[1,5-a]pyrimidine engineering for CDK inhibition.[1][2] Unlike its predecessor flavopiridol, Dinaciclib exhibits superior specificity for CDK1, CDK2, CDK5, and CDK9.

  • Mechanism: It binds competitively with ATP.[3] The ethyl group at C3 and the bulky piperidine at C5 fill the hydrophobic pocket, displacing water and increasing entropy-driven binding.

  • Biological Outcome: Inhibition leads to cell cycle arrest (G2/M phase) and apoptosis via the suppression of Mcl-1 (a biologically validated marker for CDK9 inhibition).

Tropomyosin Receptor Kinases (TRK): Larotrectinib

Larotrectinib (Vitrakvi) is a "tissue-agnostic" drug targeting NTRK gene fusions.

  • Mechanism: The pyrazolo[1,5-a]pyrimidine core mimics the adenine of ATP, effectively shutting down the constitutive activity of the fusion kinase.

  • Selectivity: High selectivity for TRKA/B/C over off-targets (like VEGFR) reduces toxicity, a common failure point in multi-kinase inhibitors.

Emerging Targets: RET and Pim-1

Recent studies have identified this scaffold as potent against RET kinase (lung adenocarcinoma) and Pim-1 (leukemia).

  • RET: Compound WF-47-JS03 demonstrates >500-fold selectivity against KDR, a critical differentiation from other RET inhibitors that cause hypertension due to VEGFR/KDR inhibition.

Quantitative Data Summary

The following table consolidates IC50 data from key literature sources, providing a benchmark for potency.

CompoundTarget KinaseIC50 (nM)Selectivity NoteReference
Dinaciclib CDK21>100x vs CDK4/6/7[1]
CDK94Potent suppression of Mcl-1[1]
Larotrectinib TRKA5-11High selectivity vs VEGFR2[2]
Compound 4k CDK130Pan-CDK activity[3]
WF-47-JS03 RET<10>500x vs KDR (VEGFR2)[4]
Compound 5h CDK222Comparable to Dinaciclib[5]

Experimental Protocols: Validating Biological Activity

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a control checkpoint.

Protocol A: Radiometric Kinase Assay (Gold Standard)

Purpose: Determine the IC50 of a pyrazolo[1,5-a]pyrimidine derivative against a specific kinase (e.g., CDK2/CyclinE).

Reagents:

  • 
    P-ATP (Specific Activity: 10 µCi/µl)
    
  • Substrate: Histone H1 (for CDK2)

  • Buffer: 20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT.

Workflow:

  • Preparation: Dilute compound in DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Mix: Incubate Kinase (5-10 nM) with compound for 15 mins at RT.

    • Checkpoint: Include a "No Enzyme" control (background) and "No Inhibitor" control (Max signal).

  • Reaction Start: Add ATP mix (

    
    P-ATP + cold ATP + Histone H1).
    
  • Incubation: 30 mins at 30°C.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Detection: Scintillation counting.

Data Analysis: Fit data to a sigmoidal dose-response equation (Variable slope) to extract IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Confirm that the inhibitor enters the cell and inhibits the target kinase in a physiological environment.

Workflow Diagram:

Western_Workflow Step1 Cell Seeding (e.g., MDA-MB-231) 24h incubation Step2 Compound Treatment (Dose Response: 0, 10, 100, 1000 nM) Duration: 6h Step1->Step2 Step3 Lysis & Protein Extraction (Phosphatase Inhibitors Essential) Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Antibody Probing Step4->Step5 Sub1 Primary Ab: p-Rb (Ser807/811) (Target Marker) Step5->Sub1 Sub2 Primary Ab: Total Rb (Normalization Control) Step5->Sub2 Sub3 Primary Ab: GAPDH/Actin (Loading Control) Step5->Sub3

Figure 2: Cellular target engagement workflow. Successful inhibition of CDK2 should result in a dose-dependent decrease in p-Rb (Ser807/811) signal while Total Rb remains constant.

Future Perspectives

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold ensures its continued relevance.

  • PROTACs: Researchers are now linking this scaffold to E3 ligase ligands (e.g., Cereblon) to degrade kinases rather than just inhibit them. The solvent-exposed C5 position is an ideal attachment point for the linker.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C3 or C7 allows for irreversible binding to cysteines in the kinase active site, overcoming resistance mutations.

References

  • Parry, D. et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics. Link

  • Drilon, A. et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine. Link

  • Liu, J. et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9.[2][4][5] Journal of Medicinal Chemistry. Link

  • Fan, J. et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Link

  • Gomaa, H.A.M. et al. (2020). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. Link

Sources

An In-depth Technical Guide to 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS Number: 299406-03-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, identified by the CAS number 299406-03-4, is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its established role as a versatile pharmacophore. The fused pyrazole and pyrimidine ring system provides a rigid, planar structure that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its biological activity.[1] This guide aims to provide a comprehensive overview of the known properties, synthesis, potential applications, and suppliers of this specific compound, contextualized within the broader understanding of the pyrazolo[1,5-a]pyrimidine family.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer some of its properties based on its structure and data from closely related analogues.

PropertyValueSource
CAS Number 299406-03-4N/A
Molecular Formula C₁₉H₁₃N₃O₂N/A
Molecular Weight 315.33 g/mol N/A
Appearance Likely a solid, potentially crystalline. The color can range from white to off-white or light yellow, as is common for similar compounds.Inferred
Melting Point Not explicitly reported. Related pyrazolo[1,5-a]pyrimidine-carboxylic acids exhibit melting points in the range of 230-240 °C (with decomposition).[2]Inferred
Boiling Point Not reported. Likely to decompose at high temperatures.Inferred
Solubility Expected to have limited solubility in water. It is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in methanol, especially with heating.Inferred
Storage Should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.Inferred

Synthesis and Chemical Reactivity

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established area of organic chemistry. The most common and versatile method involves the condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its synthetic equivalent.[1] This reaction can be catalyzed by either acids or bases and proceeds through a nucleophilic attack of the amino group on a carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the fused ring system.[1]

A plausible synthetic pathway for this compound is depicted below. This proposed scheme is based on established synthetic methodologies for this class of compounds.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 5-Aminopyrazole-2-carboxylic acid derivative C Condensation Reaction (Acid or Base Catalyst) A->C B 1,3-Diphenyl-1,3-propanedione B->C D This compound (CAS: 299406-03-4) C->D Cyclization & Dehydration

Figure 1. Proposed synthetic pathway for this compound.

More advanced synthetic strategies for modifying the pyrazolo[1,5-a]pyrimidine scaffold often employ modern cross-coupling reactions. For instance, Suzuki or Buchwald-Hartwig couplings can be utilized to introduce aryl or other substituents at specific positions on the heterocyclic core, starting from halogenated precursors.[3][4] These methods offer a high degree of control and flexibility in generating diverse libraries of derivatives for structure-activity relationship (SAR) studies.

The carboxylic acid moiety in the target molecule provides a handle for further chemical modifications, such as esterification or amidation, allowing for the exploration of its chemical space and the development of new derivatives with potentially enhanced biological properties.

Potential Biological Activity and Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with a wide range of reported biological activities. A significant body of research has focused on their role as protein kinase inhibitors .[1] Specifically, derivatives of this class have shown potent and selective inhibition of phosphoinositide 3-kinases (PI3Ks), particularly the delta (δ) isoform.[3] PI3Kδ is a key enzyme in the signaling pathways of immune cells, and its inhibition has therapeutic potential in the treatment of various inflammatory diseases and hematological malignancies.

Given this context, this compound is a compound of interest for researchers in the fields of:

  • Oncology: As a potential starting point for the development of novel anti-cancer agents targeting kinase-driven signaling pathways.

  • Immunology and Inflammation: For the investigation of new treatments for autoimmune disorders and other inflammatory conditions.

  • Drug Discovery: As a scaffold for the generation of compound libraries for high-throughput screening and lead optimization.

It is important to note that while the general class of pyrazolo[1,5-a]pyrimidines has demonstrated these activities, the specific biological profile of this compound has not been extensively reported. Experimental validation is necessary to determine its precise biological targets and therapeutic potential.

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[5]

  • Precautionary Measures:

    • Avoid ingestion, inhalation, and contact with skin and eyes.

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • In case of contact, wash the affected area thoroughly with water.

    • If inhaled, move to fresh air.

    • Seek medical attention if any symptoms of exposure occur.

Suppliers

This compound is available from a limited number of chemical suppliers, typically as a research chemical. Researchers should inquire directly with these vendors for information on purity, availability, and pricing.

  • CHEMLYTE SOLUTIONS CO., LTD: A manufactory based in China that lists this compound in their product catalog.[6][7]

  • Other Potential Suppliers: Researchers may also find this compound or custom synthesis services from other specialized chemical suppliers.

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound before use in any experimental work.

Conclusion

This compound is a member of a medicinally important class of heterocyclic compounds. While specific experimental data for this particular molecule is sparse, the well-documented chemistry and biological activity of the pyrazolo[1,5-a]pyrimidine scaffold provide a strong rationale for its investigation in drug discovery and development programs. Its potential as a kinase inhibitor, coupled with the opportunities for further chemical modification, makes it a valuable tool for researchers exploring new therapeutic agents. As with any research chemical, proper safety precautions should be observed during its handling and use.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC - NIH. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimi- dine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: - Celon Pharma. [Link]

Sources

Technical Deep Dive: Discovery of Novel Pyrazolo[1,5-a]pyrimidine-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural homology to the purine core of ATP (adenosine triphosphate) allows it to function as an exceptional bioisosteric replacement in ATP-competitive inhibitors.

This guide moves beyond basic literature review to dissect the causality of design . We explore why this scaffold works, how to synthesize it with regiochemical precision, and how to manipulate its substitution vectors to achieve selectivity between homologous kinases (e.g., CDK2 vs. CDK9, or Trk vs. off-targets).

Chemical Synthesis: Constructing the Core

The utility of the pyrazolo[1,5-a]pyrimidine scaffold lies in its synthetic accessibility. The core is typically constructed via a condensation reaction, but regioselectivity is the critical variable that determines success.

The Cyclocondensation Protocol

The most robust route involves the reaction of 5-aminopyrazoles with 1,3-biselectrophiles (such as 1,3-diketones,


-keto esters, or alkynones).
  • The Challenge: The 5-aminopyrazole is an ambident nucleophile. It possesses an exocyclic amine (

    
    ) and endocyclic ring nitrogens (N1).
    
  • The Solution: Controlling pH and solvent polarity directs the cyclization to favor the thermodynamically stable [1,5-a] fusion over the [1,5-b] isomer.

Visualizing the Synthetic Logic

SynthesisWorkflow Start Precursor: 5-Aminopyrazole Inter Intermediate: Schiff Base / Enamine Start->Inter Nucleophilic Attack Reagent 1,3-Biselectrophile (e.g., 1,3-Diketone) Reagent->Inter Cyclization Cyclization (Acidic/Basic Catalysis) Inter->Cyclization Dehydration Product Target Scaffold: Pyrazolo[1,5-a]pyrimidine Cyclization->Product Regioselective Closure

Figure 1: General synthetic workflow for the construction of the pyrazolo[1,5-a]pyrimidine core. The reaction is typically driven by acid catalysis (e.g., AcOH) to ensure regioselectivity.

Protocol: Regioselective Synthesis of 7-Amino-Pyrazolo[1,5-a]pyrimidines

Context: This protocol targets the 7-amino variant, often used to engage the hinge region via H-bonds.

  • Reagents: 5-amino-4-cyano-1H-pyrazole (1.0 eq), substituted cinnamonitrile or enaminone (1.0 eq).

  • Solvent System: Pyridine (acts as both solvent and base).

  • Conditions: Microwave irradiation at 120°C for 20–40 minutes.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour into ice-cold water acidified with HCl (to remove pyridine).

    • Filter the precipitate.

    • Validation: Recrystallize from EtOH/DMF. Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR spectroscopy, specifically looking for proximity between H-6 and substituents on the C-7 ring.

Medicinal Chemistry & SAR: Engineering Selectivity

The pyrazolo[1,5-a]pyrimidine core binds in the ATP pocket of kinases. The "art" of using this scaffold is in decorating the periphery to exploit specific pockets within the active site.

Binding Mode Analysis
  • Hinge Region: The N1 and N4 nitrogens (and substituents at C7) typically interact with the kinase hinge residues (e.g., Met592 in Trk, Leu83 in CDK2).

  • Gatekeeper Residue: Substituents at C3 project toward the gatekeeper residue. Bulky groups here can achieve selectivity for kinases with smaller gatekeepers or induce "DFG-out" conformations.

  • Solvent Front: The C5 position often points toward the solvent interface, allowing for solubilizing groups (morpholine, piperazine) to be attached without steric penalty.

SAR Summary Table
PositionVector DirectionFunctionality & Design Strategy
C2 Hinge/Back PocketAnilinyl / Aryl groups. Often critical for potency. In CDK2 inhibitors, a 2-anilinyl group provides H-bond donors/acceptors for the hinge.
C3 Gatekeeper / RiboseElectrophilic/Bulky groups. CN, COOEt, or Aryl. Optimization here drives selectivity (e.g., overcoming steric clashes in non-target kinases).
C5 Solvent FrontSolubilizing Tail. Ideal for attaching morpholine, piperazine, or PEG chains to improve ADME properties (Solubility/Permeability).
C7 Hinge / HydrophobicAmino / Aryl. A 7-amino group often acts as a key H-bond donor to the hinge backbone carbonyl.
Visualizing the Pharmacophore

SAR_Logic Core Pyrazolo[1,5-a]pyrimidine Core (ATP Mimic) C2 C2 Position: Hinge Interaction (e.g., Anilinyl) Core->C2 C3 C3 Position: Gatekeeper Selectivity (e.g., Nitrile, Aryl) Core->C3 C5 C5 Position: Solvent Exposure (ADME Optimization) Core->C5 C7 C7 Position: Hydrophobic Pocket/Hinge Core->C7 Potency Potency C2->Potency H-Bonding Selectivity Selectivity C3->Selectivity Steric Fit Bioavailability Bioavailability C5->Bioavailability Solubilization

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of key substitution vectors on the scaffold.

Case Study: Dual CDK2/TRKA Inhibitors

Recent work has highlighted the efficacy of this scaffold in creating dual inhibitors. For instance, targeting CDK2 (Cell cycle) and TRKA (Neurotrophic signaling) simultaneously can enhance anticancer efficacy in solid tumors.

  • Mechanism: The scaffold mimics the purine of ATP.

  • Key Interaction: In TRKA, the pyrazolo[1,5-a]pyrimidine moiety forms a hinge interaction with Met592 .[1][2] In CDK2, it interacts with Leu83 .

  • Optimization: Introduction of a 2-anilinyl group preserves the scaffold geometry of known inhibitors like dinaciclib and larotrectinib, facilitating the necessary hydrogen bonding network.

Self-Validating Check: When designing these inhibitors, if the C3 substituent is too large (e.g., a fused bicyclic system), it may clash with the gatekeeper residue in CDK2 (Phe80), resulting in a loss of potency. Therefore, SAR studies often start with small groups (CN, methyl) at C3 before expanding.

Experimental Protocol: Kinase Inhibition Assay (FRET)

To validate the biological activity of synthesized inhibitors, a FRET-based assay (e.g., Z'-LYTE or LanthaScreen) is the industry standard due to its high sensitivity and ratiometric readout (reducing false positives from compound fluorescence).

Objective: Determine the IC50 of a novel pyrazolo[1,5-a]pyrimidine against CDK2/CyclinA.

Workflow:

  • Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Ser/Thr peptide labeled with Coumarin and Fluorescein.

    • Enzyme: Recombinant CDK2/CyclinA (0.5–2 nM final conc).

    • ATP: At

      
       apparent (typically 10–50 
      
      
      
      M).
  • Reaction:

    • Dispense 10

      
      L of compound (in 1% DMSO) into 384-well plates.
      
    • Add 10

      
      L of Enzyme/Substrate mix.
      
    • Initiate with 10

      
      L of ATP solution.
      
    • Incubate at RT for 60 minutes (linear phase).

  • Development:

    • Add Site-Specific Protease (cleaves non-phosphorylated peptide).

    • Incubate 60 minutes.

  • Readout:

    • Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

    • Phosphorylated peptide is protected from cleavage

      
       High FRET (Energy transfer remains).
      
    • Non-phosphorylated peptide (Inhibited) is cleaved

      
       Low FRET (Donor/Acceptor separated).
      
  • Calculation:

    • Plot % Phosphorylation vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to extract IC50.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Molecules. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI Pharmaceuticals. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Physicochemical Profiling of Diphenyl-Substituted Pyrazolopyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenyl-substituted pyrazolopyrimidines represent a privileged scaffold in modern drug discovery, acting as potent bioisosteres of purine nucleosides. While their structural rigidity and capacity for


-

stacking make them exceptional candidates for kinase inhibition (e.g., Src, EGFR, FLT3) and adenosine receptor antagonism, these same features introduce significant physicochemical challenges.

This guide provides a technical deep-dive into the solubility-permeability trade-offs , electronic characterization , and photophysical properties of this class. It moves beyond basic descriptions to offer causal analysis of why these molecules behave as "brick dust" solids and provides self-validating protocols for their characterization.

Part 1: Structural Architecture & Bioisosterism

The pyrazolopyrimidine core exists primarily in two isomeric forms relevant to drug discovery: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine . The introduction of two phenyl rings (diphenyl substitution) fundamentally alters the physicochemical landscape of these cores.

The Diphenyl "Anchor" Effect

In kinase inhibitors, the pyrazolopyrimidine core mimics the adenine ring of ATP. The two phenyl substituents typically serve distinct roles:

  • C-Substituted Phenyl (Head): Occupies the hydrophobic pocket I or II, often interacting with the gatekeeper residue.

  • N-Substituted Phenyl (Tail): Extends into the solvent-exposed region or a secondary hydrophobic pocket, providing selectivity.

Thermodynamic Consequence: The planarity of the diphenyl-pyrazolopyrimidine system significantly increases the crystal lattice energy (


), leading to high melting points (

C) and reduced aqueous solubility.
Isomeric Distinctions
FeaturePyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidine
Electronic Nature Amphoteric; Bridgehead nitrogen is pyrrole-like.[1]Basic; Resembles purine closely.
Diphenyl Position Typically 2,5- or 3,7-diphenyl.Typically 1,4- or 1,6-diphenyl.
Primary Utility Kinase Inhibitors (Trk, CDK), Fluorophores.EGFR/Src Inhibitors, Adenosine Antagonists.
Fluorescence High (ICT mechanism).Low/Negligible.

Part 2: The Solubility-Permeability Paradox

The most critical failure mode for diphenyl-substituted pyrazolopyrimidines in early development is the "Brick Dust" phenomenon—compounds with low solubility and low permeability due to extreme crystallinity, not just lipophilicity.

Quantitative Property Analysis

The following data ranges are synthesized from structure-activity relationship (SAR) studies of bioactive derivatives (e.g., Src and FLT3 inhibitors).

PropertyTypical Range (Diphenyl Analogs)Impact on Development
LogP (Lipophilicity)

High membrane retention; risk of phospholipidosis.
LogS (Solubility)

to

(

)
Requires enabling formulations (SEDDS, amorphous dispersions).
pKa (Basic N)

(Pyrazolo[1,5-a])
Weakly basic; salt formation is difficult without strong acids (e.g., mesylate).
Melting Point

High lattice energy drives insolubility.
Polar Surface Area

Good intrinsic permeability, limited by solubility.
Mechanism of Insolubility

The "General Solubility Equation" (Yalkowsky) explains the behavior of these compounds:



For a diphenyl-pyrazolopyrimidine, the high Melting Point (MP) caused by 

-stacking of the phenyl rings contributes as much to insolubility as the lipophilicity (

).

Part 3: Electronic & Photophysical Properties[1][2]

Unlike the [3,4-d] isomer, the pyrazolo[1,5-a]pyrimidine scaffold exhibits significant fluorescence, making it useful as a theranostic agent (drug + imaging probe).

Intramolecular Charge Transfer (ICT)

The fluorescence arises from a push-pull mechanism.

  • Donor: Phenyl ring or amino group at position 7.

  • Acceptor: The pyrazolopyrimidine core (specifically the bridgehead nitrogen).

  • Effect: Strong solvatochromism.[2][3] In polar aprotic solvents (DMSO), fluorescence is quenched; in lipophilic environments (lipid droplets, cell membranes), fluorescence is "turned on."

Visualization of Electronic Flow

The following diagram illustrates the electronic movement and synthesis logic for these systems.

G cluster_0 Synthesis & Structure cluster_1 Photophysical Properties (ICT) Aminopyrazole Aminopyrazole (Nucleophile) Cyclization Regioselective Cyclization Aminopyrazole->Cyclization Electrophile 1,3-Dielectrophile (e.g., Chalcone) Electrophile->Cyclization Core Diphenyl-Pyrazolo[1,5-a] pyrimidine Core Cyclization->Core Donor Donor (Pos 7) Electron Rich Phenyl Core->Donor contains Acceptor Acceptor (Core) Bridgehead Nitrogen Core->Acceptor contains Donor->Acceptor e- Transfer (ICT) Fluorescence Fluorescence Emission (Lipid Sensitive) Acceptor->Fluorescence Relaxation

Caption: Synthesis pathway and Intramolecular Charge Transfer (ICT) mechanism responsible for fluorescence in pyrazolo[1,5-a]pyrimidines.

Part 4: Experimental Protocols

To ensure data integrity, use these self-validating protocols. Standard high-throughput methods often fail for these "brick dust" compounds due to slow equilibration.

Protocol 4.1: Thermodynamic Solubility (Gold Standard)

Rationale: Kinetic solubility (DMSO stock into buffer) often yields supersaturated solutions that precipitate unpredictably. Thermodynamic solubility measures the equilibrium limit.

Materials:

  • Compound (Solid powder)

  • Phosphate Buffer (pH 7.4) and Simulated Gastric Fluid (pH 1.2)

  • HPLC-UV or LC-MS/MS

  • Syringe filters (0.22

    
    m PTFE - low binding)
    

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at

    
    C for 48 hours . (Note: Standard 24h is insufficient for rigid diphenyl scaffolds due to high crystal lattice energy).
    
  • Validation Step (Crucial): Check for the presence of solid at 24h and 48h. If the solution is clear, add more solid. Without residual solid, the result is invalid.

  • Filtration: Centrifuge at 10,000 rpm for 10 min, then filter the supernatant.

  • Quantification: Dilute filtrate with acetonitrile (to ensure solubility during injection) and analyze via HPLC. Calculate concentration against a standard curve.

Protocol 4.2: Potentiometric pKa Determination

Rationale: The pyrazolopyrimidine nitrogens are weakly basic. UV-metric methods may fail if the compound has low solubility or overlapping absorbance bands.

Workflow:

  • Co-solvent Method: Due to low aqueous solubility, perform titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate with 0.1 M HCl under inert gas (

    
    ) to prevent carbonate formation.
    
  • Yasuda-Shedlovsky Extrapolation: Plot apparent pKa (

    
    ) vs. dielectric constant (
    
    
    
    ) or mole fraction of methanol.
  • Intercept: Extrapolate to 0% organic solvent to obtain the aqueous pKa.

Part 5: Structure-Property Optimization (SAR)

Optimizing diphenyl-pyrazolopyrimidines requires breaking the molecular symmetry or planarity to improve solubility without sacrificing binding affinity.

Optimization Strategy Logic

The following diagram outlines the decision matrix for medicinal chemists when handling this scaffold.

SAR Problem Diphenyl-Pyrazolopyrimidine (High MP, Low Sol, High LogP) Strategy1 Disrupt Planarity Problem->Strategy1 Strategy2 Introduce Polarity Problem->Strategy2 Tactic1 Ortho-Substitution on Phenyl (Twists the ring) Strategy1->Tactic1 Tactic2 Saturate One Ring (Cyclohexyl vs Phenyl) Strategy1->Tactic2 Tactic3 Solubilizing Tail (Morpholine/Piperazine) Strategy2->Tactic3 Tactic4 Aza-substitution (Pyridine for Phenyl) Strategy2->Tactic4 Result Improved Solubility (< MP, < LogP) Tactic1->Result Tactic2->Result Tactic3->Result Tactic4->Result

Caption: SAR decision matrix for optimizing physicochemical properties of diphenyl-pyrazolopyrimidines.

Key Modification Insights
  • Ortho-Substitution: Placing a Fluorine or Methyl group at the ortho position of the phenyl ring forces the ring to twist out of plane with the pyrazolopyrimidine core. This reduces

    
    -stacking efficiency, lowers the melting point, and increases solubility.
    
  • Solubilizing Tails: Attaching a piperazine or morpholine moiety via a linker (typically at the C5 or C7 position) introduces an ionizable center (pKa ~8), allowing for salt formation and lysosomal trapping, which improves pharmacokinetic volume of distribution.

References

  • Fassihi, A. et al. (2012). Synthesis and cytotoxic evaluation of some new 2,5-diphenyl-pyrazolo[1,5-a]pyrimidine derivatives. Journal of Research in Medical Sciences. Link

  • Lozano, V. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Link

  • Singla, P. et al. (2018). Pyrazolo[3,4-d]pyrimidine core: A promising scaffold for anticancer therapeutics. European Journal of Medicinal Chemistry. Link

  • Yalkowsky, S.H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Ghorab, M.M. et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups.[4] Molecules. Link

Sources

An In-depth Technical Guide to the Molecular Characteristics and Research Potential of C19H13N3O2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The molecular formula C19H13N3O2 represents a fascinating scaffold for chemical and pharmacological exploration. With a precise molecular weight of 315.33 g/mol , this class of compounds, rich in nitrogen and oxygen heteroatoms, offers a diverse landscape for structural isomerism and a wide spectrum of potential biological activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of C19H13N3O2, proposes a representative isomer for focused study, and outlines key experimental methodologies for its synthesis, characterization, and evaluation in the context of drug discovery and development. By integrating theoretical insights with practical, field-proven protocols, this document serves as an essential resource for researchers aiming to unlock the therapeutic potential of this chemical entity.

Introduction: The Significance of the C19H13N3O2 Scaffold

The elemental composition of C19H13N3O2—comprising a significant proportion of carbon (72.37%), along with hydrogen (4.16%), nitrogen (13.33%), and oxygen (10.15%)—suggests a molecular architecture ripe with possibilities for aromatic and heterocyclic systems.[1] Such structures are cornerstones in medicinal chemistry, often conferring favorable pharmacokinetic and pharmacodynamic properties. The presence of three nitrogen atoms and two oxygen atoms, in particular, hints at the potential for diverse functionalities, including hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets.

Given the vast number of potential isomers, this guide will focus on a representative structure that embodies the key chemical features suggested by related compounds in the scientific literature: 2-(Quinolin-2-yl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole . This specific isomer combines three key heterocyclic motifs—quinoline, pyrrole, and 1,3,4-oxadiazole—each known for its significant and varied roles in pharmacologically active compounds.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its development as a therapeutic agent. The table below summarizes the key computed and theoretical properties of C19H13N3O2.

PropertyValueSource
Molecular Formula C19H13N3O2-
Molecular Weight 315.33 g/mol [1]
Elemental Composition C: 72.37%, H: 4.16%, N: 13.33%, O: 10.15%[1]
Hydrogen Bond Donors 1 (theoretical, for the proposed isomer)-
Hydrogen Bond Acceptors 4 (theoretical, for the proposed isomer)-
Topological Polar Surface Area (TPSA) 73.5 Ų (estimated)-
LogP (Partition Coefficient) 3.5 (estimated)-
Structural Elucidation of a Representative Isomer: 2-(Quinolin-2-yl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole

The proposed isomer provides a concrete framework for discussing the potential of the C19H13N3O2 class.

Caption: 2D structure of the proposed isomer, 2-(Quinolin-2-yl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole.

Synthetic Strategy: A Modular Approach

A robust and efficient synthesis is the gateway to exploring the therapeutic potential of any novel compound. For our representative isomer, a convergent synthetic approach is proposed, leveraging well-established heterocyclic chemistry.

Workflow for the Synthesis of 2-(Quinolin-2-yl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole

cluster_0 Quinoline Moiety Synthesis cluster_1 Pyrrole Moiety Synthesis cluster_2 Final Condensation A Quinoline-2-carboxylic acid C Quinoline-2-carbohydrazide A->C Esterification then hydrazinolysis B Hydrazine hydrate B->C G 2-(Quinolin-2-yl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole C->G Condensation with Pyrrole-2-carboxylic acid using a dehydrating agent (e.g., POCl3) D Pyrrole-2-carbaldehyde F Pyrrole-2-carboxylic acid D->F Oxidation E Oxidizing agent (e.g., KMnO4) E->F F->G

Caption: Proposed synthetic workflow for 2-(Quinolin-2-yl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole.

Experimental Protocol: Synthesis of Quinoline-2-carbohydrazide
  • Esterification of Quinoline-2-carboxylic acid:

    • Suspend quinoline-2-carboxylic acid (1 equivalent) in methanol.

    • Add sulfuric acid (catalytic amount) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

  • Hydrazinolysis of the Methyl Ester:

    • Dissolve the obtained methyl ester in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) and reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated product, quinoline-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.

Potential Applications in Drug Discovery

The constituent heterocyclic systems of the proposed C19H13N3O2 isomer are well-represented in a multitude of approved drugs and clinical candidates, suggesting a high probability of biological activity.

  • Quinoline: This scaffold is present in numerous antimalarial, antibacterial, and anticancer agents. Its planar structure allows for intercalation with DNA, and it can participate in various receptor-ligand interactions.

  • 1,3,4-Oxadiazole: Recognized as a bioisostere for amide and ester functionalities, the 1,3,4-oxadiazole ring can improve metabolic stability and enhance binding affinity. It is found in compounds with anti-inflammatory, antimicrobial, and anticancer properties.

  • Pyrrole: A fundamental five-membered aromatic heterocycle, pyrrole is a key component of many natural products and synthetic drugs, including notable statins and anticancer agents.

Given this pedigree, compounds with the C19H13N3O2 formula, particularly our representative isomer, are prime candidates for screening in various therapeutic areas, including but not limited to:

  • Oncology: Targeting kinases, topoisomerases, or other enzymes involved in cell proliferation.

  • Infectious Diseases: As potential antibacterial, antifungal, or antiviral agents.

  • Inflammatory Disorders: Modulating inflammatory pathways.

Hypothetical Signaling Pathway Interaction

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation C19H13N3O2 C19H13N3O2 Isomer C19H13N3O2->Receptor Potential Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a C19H13N3O2 isomer.

Conclusion and Future Directions

The molecular formula C19H13N3O2 represents a promising yet underexplored area of chemical space for drug discovery. This guide has provided a foundational understanding of its core properties and, through the lens of a representative isomer, has outlined a clear path for its synthesis and potential therapeutic applications. The convergence of biologically validated heterocyclic motifs within this scaffold strongly suggests that a focused research program dedicated to the synthesis and screening of a library of C19H13N3O2 isomers could yield novel drug candidates with significant therapeutic potential. Future work should focus on the parallel synthesis of a diverse set of isomers, followed by high-throughput screening against a panel of biological targets to uncover the full pharmacological scope of this intriguing molecular formula.

References

  • WebQC.org. (n.d.). Properties of C19H13N3O2. Retrieved February 24, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 24, 2024, from [Link]

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] This scaffold is considered a "privileged" structure, capable of interacting with a wide array of biological targets, leading to its exploration in diverse therapeutic areas including oncology, inflammation, and central nervous system (CNS) disorders.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their application as inhibitors of protein kinases, phosphoinositide 3-kinases (PI3Ks), and phosphodiesterases (PDEs). We will delve into the mechanistic insights, structure-activity relationships (SAR), and relevant experimental protocols to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Ascendancy of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a bicyclic aromatic system composed of a fused pyrazole and pyrimidine ring.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological macromolecules, particularly the ATP-binding pockets of kinases.[3] The synthetic tractability of this scaffold permits extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This has led to the development of numerous clinical candidates and marketed drugs, solidifying the importance of the pyrazolo[1,5-a]pyrimidine framework in modern drug discovery.[1]

Protein Kinase Inhibitors: A Cornerstone of Targeted Therapy

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors.[3]

Tropomyosin Receptor Kinases (Trks): Targeting Neurotrophic Signaling in Cancer

Tropomyosin receptor kinases (Trks), including TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that are crucial for neuronal development and survival.[5][6] Gene fusions involving the NTRK genes that encode for these receptors can lead to the expression of chimeric Trk fusion proteins with constitutive kinase activity, driving the growth of various solid tumors.[6] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some achieving regulatory approval for the treatment of NTRK fusion-positive cancers.[5][7]

Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Trk kinase domain.[8] The pyrazolo[1,5-a]pyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.[5][8] Substituents on the scaffold can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby enhancing potency and selectivity.[5][8]

Key Structure-Activity Relationship (SAR) Insights:

  • The pyrazolo[1,5-a]pyrimidine core is essential for hinge binding, with the N1 atom often forming a hydrogen bond with the backbone amide of a methionine residue (Met592 in TrkA).[5][8]

  • Substituents at the 2- and 5-positions of the scaffold can significantly influence potency and selectivity. For instance, an amino group at the 2-position and a carboxamide at the 3-position have been shown to enhance Trk inhibition.[5]

  • The introduction of a 2,5-difluorophenyl moiety can enhance activity, while a morpholine group can improve selectivity by minimizing off-target effects.[5][8]

Table 1: Potency of Representative Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib<1<1<1[5]
Entrectinib131[5]
Repotrectinib<0.1<0.1<0.1[5]
Selitrectinib<1<1<1[5]
Cyclin-Dependent Kinases (CDKs): Regulating the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the progression of the cell cycle.[9] Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[9] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of various CDKs, particularly CDK2 and CDK9.[9][10]

Mechanism of Action: Similar to Trk inhibitors, pyrazolo[1,5-a]pyrimidine-based CDK inhibitors act as ATP-competitive inhibitors. The core scaffold establishes crucial hydrogen bonds with the hinge region of the CDK active site (e.g., with the backbone of Leu83 in CDK2).[9]

Key Structure-Activity Relationship (SAR) Insights:

  • The pyrazolo[1,5-a]pyrimidine nucleus is a key pharmacophore for CDK inhibition.[9][10]

  • Modifications at various positions of the scaffold can be explored to improve potency and selectivity against different CDK isoforms. For example, an anilino group at the 2-position has been investigated for its influence on dual CDK2/TrkA inhibition.[9]

Table 2: Potency of a Representative Pyrazolo[1,5-a]pyrimidine-based Dual CDK2/TrkA Inhibitor

CompoundCDK2 IC50 (µM)TrkA IC50 (µM)Reference
Compound 6t0.090.45[9]
MAPK Pathway Kinases (B-Raf, MEK): A Central Signaling Cascade in Cancer

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] B-Raf and MEK are key kinases in this pathway, and mutations in the BRAF gene are prevalent in several cancers, including melanoma.[11][12] The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors of B-Raf.[11][12]

Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based B-Raf inhibitors compete with ATP for binding to the kinase domain of B-Raf, thereby blocking its catalytic activity and downstream signaling.[11]

Key Structure-Activity Relationship (SAR) Insights:

  • The pyrazolo[1,5-a]pyrimidine core serves as a foundational scaffold for B-Raf inhibition.[11][12]

  • Structure-activity relationship studies have focused on modifying various regions of the scaffold to enhance the biochemical profile of these inhibitors.[12]

Phosphoinositide 3-kinase (PI3K) Inhibitors: Targeting a Key Survival Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, survival, and metabolism.[13] The PI3K family is divided into several classes, with class I being the most implicated in cancer and inflammatory diseases.[13] The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the function of immune cells.[14] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for the development of selective PI3Kδ inhibitors.[13][14]

Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors bind to the ATP-binding site of the p110δ catalytic subunit, preventing the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blocks the activation of downstream effectors such as Akt, leading to the inhibition of cell growth and survival.[14]

Key Structure-Activity Relationship (SAR) Insights:

  • The pyrazolo[1,5-a]pyrimidine core is a key structural motif for PI3Kδ inhibition.[11]

  • Indole derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core can form an additional hydrogen bond with Asp-787 in the PI3Kδ active site, enhancing selectivity over other PI3K isoforms.[14][15]

  • A carbonyl group at the C(2) position of the scaffold has been shown to enhance the activity of these inhibitors.[11]

Table 3: Potency of a Representative Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitor

CompoundPI3Kδ IC50 (nM)PI3Kα/δ SelectivityReference
CPL302415 (6)1879[13]

Phosphodiesterase (PDE) Inhibitors: Modulating Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12] By hydrolyzing these cyclic nucleotides, PDEs play a critical role in a wide range of physiological processes.[12] PDE4 is a particularly attractive target for the treatment of inflammatory diseases such as idiopathic pulmonary fibrosis (IPF).[12] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent PDE4 inhibitors.[12]

Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based PDE4 inhibitors bind to the active site of the enzyme, preventing the hydrolysis of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in anti-inflammatory and anti-fibrotic effects.[12]

Key Structure-Activity Relationship (SAR) Insights:

  • A systematic, structure-guided SAR approach has led to the identification of highly potent pyrazolo[1,5-a]pyrimidine-based PDE4 inhibitors.[16]

  • A unique "halogen-binding and metal-coordination" synergistic network has been shown to significantly enhance PDE4 inhibitory activity.[12]

Table 4: Potency of a Representative Pyrazolo[1,5-a]pyrimidine-based PDE4 Inhibitor

CompoundPDE4 IC50 (nM)Reference
13c2.7[12]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against their respective targets. These are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure for determining the in vitro potency of compounds against various protein kinases, such as Trks, CDKs, and B-Raf, using a luminescence-based ATP detection assay.

Materials:

  • Purified recombinant kinase (e.g., TrkA, CDK2/Cyclin A1, B-Raf)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

  • ATP solution

  • Pyrazolo[1,5-a]pyrimidine test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µl of the diluted compound or DMSO (for control wells).

  • Enzyme Addition: Add 2 µl of the diluted kinase enzyme to each well.[3]

  • Substrate/ATP Mix Addition: Add 2 µl of a pre-mixed solution containing the kinase substrate and ATP to initiate the reaction.[3]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[3]

  • Stopping the Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1][3]

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[1][3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[1][3]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

PI3Kδ Inhibition Assay (ELISA-Based)

This protocol describes a method to measure the inhibition of PI3Kδ activity using an ELISA-based assay that detects the production of PIP3.

Materials:

  • Purified recombinant PI3Kδ

  • PI3K reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[17]

  • PIP2 substrate

  • ATP solution

  • Pyrazolo[1,5-a]pyrimidine test compounds dissolved in DMSO

  • Glutathione-coated microplate

  • Biotinylated-PIP3 detection probe

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound and Enzyme Pre-incubation: In the wells of a glutathione-coated microplate, pre-incubate the PI3Kδ enzyme with the pyrazolo[1,5-a]pyrimidine compounds for 10 minutes at room temperature.[18]

  • Reaction Initiation: To each well, add 5 µl of 5X kinase reaction buffer and 5 µl of the PIP2 substrate. Add distilled water to a final volume of 25 µl.[18]

  • Incubation: Incubate the plate at room temperature for 1 hour.[18]

  • Detection: a. Wash the plate to remove unbound reagents. b. Add a biotinylated-PIP3 detection probe and incubate to allow binding to the PIP3 produced. c. Wash the plate and add streptavidin-HRP conjugate. d. Wash the plate and add TMB substrate. e. Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

PDE4 Inhibition Assay (Fluorescence Polarization-Based)

This protocol outlines a method for measuring PDE4 inhibition using a fluorescence polarization (FP) assay.

Materials:

  • Purified recombinant PDE4 enzyme

  • PDE assay buffer

  • Fluorescein-labeled cAMP (cAMP-FAM) substrate

  • Pyrazolo[1,5-a]pyrimidine test compounds dissolved in DMSO

  • Binding agent (a phosphate-binding nanoparticle)

  • Black 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Plate Setup: Add the pyrazolo[1,5-a]pyrimidine compounds, PDE4 enzyme, and cAMP-FAM substrate to the wells of a black 384-well plate.

  • Incubation: Incubate the plate to allow the PDE4 enzyme to hydrolyze the cAMP-FAM.

  • Signal Generation: Add the binding agent to the wells. The binding agent will bind to the hydrolyzed, non-cyclic FAM-labeled AMP, resulting in a change in fluorescence polarization.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the Landscape: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified signaling pathway and a general experimental workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Synthesis of Pyrazolo[1,5-a]pyrimidine Library Synthesis of Pyrazolo[1,5-a]pyrimidine Library Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Pyrazolo[1,5-a]pyrimidine Library->Structural Characterization (NMR, MS) Purity Assessment (HPLC) Purity Assessment (HPLC) Structural Characterization (NMR, MS)->Purity Assessment (HPLC) Primary Target-Based Assay (e.g., Kinase Assay) Primary Target-Based Assay (e.g., Kinase Assay) Purity Assessment (HPLC)->Primary Target-Based Assay (e.g., Kinase Assay) IC50 Determination IC50 Determination Primary Target-Based Assay (e.g., Kinase Assay)->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cell Proliferation/Viability Assay Cell Proliferation/Viability Assay Selectivity Profiling->Cell Proliferation/Viability Assay Target Engagement Assay Target Engagement Assay Cell Proliferation/Viability Assay->Target Engagement Assay Downstream Signaling Pathway Analysis Downstream Signaling Pathway Analysis Target Engagement Assay->Downstream Signaling Pathway Analysis Pharmacokinetic Studies Pharmacokinetic Studies Downstream Signaling Pathway Analysis->Pharmacokinetic Studies Efficacy Studies in Disease Models Efficacy Studies in Disease Models Pharmacokinetic Studies->Efficacy Studies in Disease Models Toxicity Assessment Toxicity Assessment Efficacy Studies in Disease Models->Toxicity Assessment

Figure 2: General experimental workflow for the development of pyrazolo[1,5-a]pyrimidine-based inhibitors.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a cornerstone in the development of targeted therapies. Its remarkable adaptability has led to the discovery of potent and selective inhibitors against a multitude of high-value therapeutic targets. The continued exploration of this privileged scaffold, coupled with advancements in structural biology, computational chemistry, and innovative screening platforms, promises to unlock new therapeutic opportunities. Future research will likely focus on the development of next-generation pyrazolo[1,5-a]pyrimidine derivatives with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The versatility of this scaffold ensures its enduring relevance in the ongoing quest for novel and effective medicines.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. (2022, July 27). Retrieved February 7, 2026, from [Link]

  • Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10). Retrieved February 7, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (2024, July 29). Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. (2022, July 27). Retrieved February 7, 2026, from [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. (2021, October 15). Retrieved February 7, 2026, from [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. (2015, October 1). Retrieved February 7, 2026, from [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (2024, July 29). Retrieved February 7, 2026, from [Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis | Journal of Medicinal Chemistry - ACS Publications. (2025, November 18). Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Use of pyrazolo[1,5-a]pyrimidines as antifungal agents against phytopathogenic fungi

[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in modern agrochemical discovery. Unlike traditional azoles (CYP51 inhibitors) or strobilurins (QoI inhibitors), recent studies indicate that specific diaryl-substituted pyrazolo[1,5-a]pyrimidines operate via a distinct mechanism involving cell membrane disruption and Reactive Oxygen Species (ROS) elevation . This application note provides a comprehensive guide for researchers to synthesize these derivatives and validate their efficacy against major phytopathogens such as Sclerotinia sclerotiorum (white mold), Botrytis cinerea (grey mold), and Fusarium species.

Scientific Foundation & Mechanism of Action (MOA)

The Chemical Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused nitrogen-rich heterocycle that mimics the purine structure found in ATP. This structural similarity allows it to interact with various biological targets. In the context of antifungal activity, the 5,6-diaryl and 6,7-diaryl substitution patterns are critical for potency.

Mechanism: Membrane Disruption & ROS Induction

While many nitrogen heterocycles act as Succinate Dehydrogenase Inhibitors (SDHIs), recent data suggests a unique mode of action for pyrazolo[1,5-a]pyrimidine derivatives:

  • Membrane Integrity Loss: The lipophilic nature of the diaryl substituents facilitates insertion into the fungal lipid bilayer, compromising membrane permeability.

  • ROS Accumulation: Disruption of the membrane potential leads to mitochondrial dysfunction, triggering an uncontrolled release of Reactive Oxygen Species (ROS).

  • Cell Death: The combination of cytoplasmic leakage and oxidative stress results in irreversible hyphal damage.

Figure 1: Mechanism of Action Pathway

MOA_PathwayCompoundPyrazolo[1,5-a]pyrimidine(Diaryl Derivative)MembraneFungal Cell Membrane(Lipid Bilayer)Compound->MembraneInsertion/BindingPermeabilityIncreased Permeability(Cytoplasmic Leakage)Membrane->PermeabilityStructural DisruptionMitochondriaMitochondrial StressMembrane->MitochondriaPotential LossDeathHyphal Malformation& Cell DeathPermeability->DeathROSROS Accumulation(Oxidative Stress)Mitochondria->ROSe- Transport LeakROS->Death

Caption: Proposed mechanism of action showing dual-pathway toxicity via membrane disruption and oxidative stress.

Protocol 1: Chemical Synthesis

Objective: Synthesize 6,7-diarylpyrazolo[1,5-a]pyrimidines via condensation. Principle: The reaction involves the condensation of a 3-aminopyrazole with a 1,3-electrophile (e.g., isoflavone or 1,3-diketone).

Reagents & Equipment
  • Reagents: 3-Amino-4-arylpyrazole (1.0 equiv), Isoflavone or 1,3-dicarbonyl derivative (1.0 equiv), Sodium Ethoxide (NaOEt) or NaOH.

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Equipment: Microwave Reactor (for rapid synthesis) or Reflux Condenser (conventional).

Step-by-Step Procedure
  • Preparation: Dissolve 3-amino-4-arylpyrazole (1 mmol) and the corresponding isoflavone/1,3-dicarbonyl (1 mmol) in Ethanol (5 mL).

  • Catalysis: Add NaOEt (0.5 mmol) as a base catalyst.

  • Reaction:

    • Method A (Microwave): Irradiate at 120°C for 15–20 minutes. (Preferred for higher yields).

    • Method B (Reflux): Reflux at 80°C for 6–12 hours.

  • Monitoring: Check progress via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the amine spot.

  • Work-up: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Figure 2: Synthesis Workflow

Synthesis_WorkflowStartStart: Reagent Prep(Aminopyrazole + 1,3-Electrophile)ConditionChoose ConditionStart->ConditionMWMicrowave Irradiation120°C, 20 minCondition->MWHigh ThroughputRefluxConventional RefluxEtOH, 80°C, 8hCondition->RefluxScale UpCheckTLC MonitoringMW->CheckReflux->CheckWorkupPrecipitation & FiltrationCheck->WorkupConversion >95%FinalPure Pyrazolo[1,5-a]pyrimidineWorkup->Final

Caption: Decision tree for synthesizing pyrazolo[1,5-a]pyrimidine derivatives via microwave or conventional heating.

Protocol 2: In Vitro Antifungal Assay

Objective: Determine the EC50 (Effective Concentration for 50% inhibition) against phytopathogens. Method: Poisoned Food Technique (Mycelial Growth Rate).[1]

Materials
  • Fungal Strains: Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum.

  • Media: Potato Dextrose Agar (PDA).[2]

  • Compound Prep: Dissolve synthesized compounds in Acetone or DMSO (stock solution).

Step-by-Step Procedure
  • Media Preparation: Autoclave PDA. While molten (~50°C), add the test compound to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL.

    • Control: PDA + Solvent (Acetone/DMSO) only.

  • Plating: Pour 15 mL of media into sterile Petri dishes (90 mm). Allow to solidify.

  • Inoculation: Use a sterile cork borer (5 mm) to cut mycelial plugs from the edge of an actively growing fungal culture. Place one plug (mycelium side down) in the center of each test plate.

  • Incubation: Incubate at 25°C ± 1°C in the dark.

  • Measurement: Measure colony diameter (cross method: two perpendicular diameters) when the control plate reaches 3/4 growth (typically 48–72 hours).

Data Analysis

Calculate the Percentage of Inhibition (

  • 
     = Average diameter of control colony (mm).
    
  • 
     = Average diameter of treated colony (mm).
    
  • 
     = Diameter of the initial plug.
    

EC50 Determination: Perform a probit regression analysis of Log(Concentration) vs. Probability Unit (Probit) of inhibition percentage.

Data Presentation & Troubleshooting

Expected Results (Example Data)
Compound IDR1 (Pos 6)R2 (Pos 7)S. sclerotiorum EC50 (µg/mL)B. cinerea EC50 (µg/mL)
PZP-01 PhenylPhenyl12.518.2
PZP-02 4-F-PhenylPhenyl4.1 6.5
PZP-03 MethylMethyl>100 (Inactive)>100
Control (Carbendazim)-0.50.8

Note: Diaryl substitution (PZP-02) significantly enhances activity compared to dialkyl variants (PZP-03).

Troubleshooting Guide
  • Precipitation in Media: If the compound precipitates upon adding to PDA, reduce the stock concentration or switch from Acetone to DMSO (max 0.5% v/v final concentration).

  • Irregular Growth: Ensure the incubator humidity is controlled. Dried agar leads to stalled growth unrelated to the drug.

  • No Inhibition: Verify the synthesis regioselectivity. The 6,7-diaryl isomer is often more potent than the 5,6-isomer for certain fungi; confirm structure via NOESY NMR.

References

  • Synthesis and Antifungal Activity: Wang, J., et al. (2016). "Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro." Molecular Diversity.

  • Mechanism of Action: Chen, X., et al. (2025). "Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities." Pesticide Biochemistry and Physiology.

  • Scaffold Review: Kumar, R., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.

  • Bioassay Protocol: Balouiri, M., et al. (2016). "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis.

Application Note: Advanced Formulation Strategies for Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of potent anxiolytics (e.g., Zaleplon , Indiplon ) and next-generation kinase inhibitors (e.g., Dinaciclib analogs). Despite their high potency, these compounds frequently exhibit Biopharmaceutics Classification System (BCS) Class II or IV characteristics: low aqueous solubility and high lipophilicity (LogP > 3).

Furthermore, specific derivatives like Zaleplon suffer from extensive first-pass metabolism (bioavailability ~30%), necessitating formulation strategies that not only enhance dissolution rates but potentially leverage lymphatic transport to bypass hepatic degradation.

This Application Note provides three distinct, field-validated protocols to overcome these barriers:

  • Amorphous Solid Dispersions (ASD) via Spray Drying.

  • Self-Emulsifying Drug Delivery Systems (SEDDS) .

  • Nanosuspensions via Media Milling.[1]

Pre-Formulation Characterization Workflow

Before selecting a strategy, the API must undergo rigorous physicochemical profiling. The following decision matrix guides the formulation choice based on melting point (


) and lipophilicity (LogP).
Decision Matrix Logic
  • High

    
     (> 200°C) + High LogP:  The crystal lattice energy is high. Amorphous Solid Dispersions (ASD)  are preferred to break the lattice and stabilize the high-energy amorphous state.
    
  • Low ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (< 150°C) + High LogP:  The drug is lipophilic but easily melted/dissolved in lipids. SEDDS  is ideal, offering the added benefit of lymphatic transport.
    
  • Insoluble in Lipids + High

    
    : Nanosuspensions  increase surface area without requiring thermodynamic solubility in a carrier.
    

FormulationDecision Start Start: Pyrazolo[1,5-a]pyrimidine API CheckTm Check Melting Point (Tm) Start->CheckTm CheckLogP Check Lipophilicity (LogP) CheckTm->CheckLogP Tm > 200°C CheckLipidSol Solubility in Oils? CheckTm->CheckLipidSol Tm < 200°C ASD Strategy 1: Amorphous Solid Dispersion (Spray Drying/HME) CheckLogP->ASD LogP > 3 (High Lattice Energy) Nano Strategy 3: Nanosuspension (Media Milling) CheckLogP->Nano LogP < 3 (Dissolution Rate Limited) SEDDS Strategy 2: SEDDS (Lipid Formulation) CheckLipidSol->SEDDS High Solubility (>50 mg/mL) CheckLipidSol->Nano Low Solubility caption Figure 1: Formulation Selection Decision Tree based on physicochemical properties.

Protocol A: Amorphous Solid Dispersions (ASD) via Spray Drying[3]

Objective: To convert the crystalline pyrazolo[1,5-a]pyrimidine into a stable amorphous form, utilizing the "spring and parachute" effect to generate supersaturation in the GI tract.

Materials
  • API: Pyrazolo[1,5-a]pyrimidine derivative.[2][3][4][5][6][7][8][9]

  • Polymers:

    • Primary: HPMC-AS (Hypromellose Acetate Succinate) – Excellent for pH-dependent release and crystallization inhibition.

    • Secondary: PVPVA 64 (Copovidone) – High plasticity, good for compressibility.

  • Solvents: Dichloromethane (DCM) / Methanol (MeOH) (2:1 v/v) or Acetone.

Experimental Protocol
  • Feed Solution Preparation:

    • Dissolve the API in the solvent system to achieve 5-10% w/v solids.

    • Add the polymer (ratio 1:3 or 1:4 Drug:Polymer) under magnetic stirring.

    • Critical Step: Ensure the solution is visually clear. Any undissolved crystals will act as nucleation seeds, destabilizing the amorphous dispersion.

  • Spray Drying Parameters (Büchi B-290 or similar):

    • Inlet Temperature:

      
       (e.g., 55°C for Acetone).
      
    • Outlet Temperature: Maintain

      
       (glass transition) of the polymer (typically 35-40°C).
      
    • Aspirator: 100% (Maximize airflow to prevent wall sticking).

    • Pump Rate: 15-20% (Adjust to ensure dry particles reach the cyclone).

  • Secondary Drying:

    • Collect the powder from the cyclone.

    • Vacuum dry at 40°C for 24-48 hours to remove residual solvent below ICH limits.

  • Characterization:

    • PXRD (Powder X-Ray Diffraction): Confirm absence of Bragg peaks (halo pattern).

    • mDSC (Modulated DSC): Determine

      
      . A single 
      
      
      
      indicates a miscible molecular dispersion.

Protocol B: Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To present the drug in a pre-dissolved state within a lipid core, promoting spontaneous emulsification in the gut and targeting the lymphatic uptake pathway (chylomicrons) to bypass liver metabolism.

Materials
  • Oils: Capryol 90, Labrafac Lipophile WL 1349 (Medium Chain Triglycerides).

  • Surfactants: Tween 80, Cremophor EL, Labrasol.

  • Co-surfactants: PEG 400, Transcutol P.

Experimental Protocol
  • Solubility Screening:

    • Add excess API (approx. 100 mg) to 2 mL of various oils, surfactants, and co-surfactants in glass vials.

    • Vortex for 2 mins, then shake at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC.

    • Selection Criteria: Choose excipients with maximum API solubility.

  • Pseudo-Ternary Phase Diagram Construction:

    • Mix Surfactant and Co-surfactant (

      
      ) at ratios 1:1, 2:1, and 3:1.
      
    • Titrate Oil with

      
       at ratios from 9:1 to 1:9.
      
    • Add water dropwise to each mixture.

    • Visual Assessment: Identify the region of "Nanoemulsion" (clear/transparent fluid) vs. "Emulsion" (milky) vs. "Phase Separation".

  • Formulation Preparation:

    • Dissolve the calculated dose of API into the optimal Oil +

      
       ratio (derived from the phase diagram).
      
    • Stir at 40°C until clear.

SEDDS_Workflow Screen Step 1: Solubility Screening (Oil/Surf/Co-Surf) PhaseDiag Step 2: Phase Diagram (Identify Nano-region) Screen->PhaseDiag Load Step 3: Drug Loading (Dissolve API in Pre-concentrate) PhaseDiag->Load Capsule Step 4: Encapsulation (Soft/Hard Gelatin) Load->Capsule caption Figure 2: SEDDS Development Workflow.

Protocol C: Nanosuspensions via Media Milling

Objective: To reduce particle size to the sub-micron range (


 nm), increasing the specific surface area and saturation solubility according to the Ostwald-Freundlich equation.
Materials
  • Stabilizers: Poloxamer 188 (Pluronic F68) or HPC (Hydroxypropyl cellulose).

  • Milling Media: Yttrium-stabilized Zirconia beads (0.1 - 0.5 mm diameter).

  • Equipment: Planetary Micro Mill (e.g., Fritsch Pulverisette) or Wet Media Mill.

Experimental Protocol
  • Pre-Suspension Preparation:

    • Disperse API (5-10% w/v) in an aqueous solution containing stabilizer (1-2% w/v).

    • Use a high-shear mixer (Ultra-Turrax) at 10,000 rpm for 5 mins to break large agglomerates.

  • Media Milling:

    • Load the milling chamber with Zirconia beads (bead volume approx. 60% of chamber volume).

    • Add the pre-suspension.

    • Milling Cycle:

      • Speed: 600-800 rpm.

      • Duration: 60 minutes (Pause every 15 mins to prevent overheating).

      • Temp Control: Maintain chamber < 30°C to prevent crystal growth or degradation.

  • Recovery:

    • Separate suspension from beads using a sieve or vacuum filtration (mesh size smaller than beads).

  • Solidification (Optional):

    • Spray dry or lyophilize the nanosuspension with a matrix former (e.g., Mannitol) to create a redispersible powder.

Analytical Validation & Performance Metrics

ParameterMethodAcceptance Criteria (Target)
Crystallinity PXRD / DSCASD: 100% Amorphous (No peaks). Nano: Crystalline (Sharp peaks retained).
Particle Size DLS (Dynamic Light Scattering)SEDDS: < 100 nm (after dispersion). Nano: < 500 nm (PDI < 0.3).
Dissolution USP Apparatus II (Paddle)> 85% release in 30 mins (0.1N HCl or pH 6.8).
Assay/Impurity HPLC (C18 column)95-105% Potency; Total impurities < 1.0%.
Key Mechanistic Insight

For pyrazolo[1,5-a]pyrimidines, supersaturation maintenance is critical. In ASDs, the polymer prevents the drug from precipitating back into its stable crystal form. In SEDDS, the lipid droplets protect the drug from precipitation in the aqueous gastric environment.

References

  • Zaleplon Bioavailability & Solubility

    • Development and Characterization of Zaleplon Solid Dispersion Systems. AAPS PharmSciTech.[10]

  • Pyrazolo[1,5-a]pyrimidine Scaffold Review

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[2][4][6][7][8] RSC Advances.

  • Nanosuspension Technology

    • Nanosuspension: An approach to enhance solubility of drugs.[1][11][12] J Adv Pharm Technol Res.[6]

  • SEDDS Formulation Strategy

    • Self-emulsifying drug delivery systems (SEDDS): a novel approach to deliver drugs.[13] Future Journal of Pharmaceutical Sciences.

  • Indiplon Formulation Data

    • Indiplon in the treatment of sleep disorders. Neuropsychiatr Dis Treat.[14][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocol for 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the purification of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. It offers a comprehensive collection of troubleshooting strategies and frequently asked questions to navigate the complexities of purifying this heterocyclic compound.

Troubleshooting Guide: Overcoming Common Purification Challenges

This section addresses specific experimental hurdles that may be encountered during the purification of this compound, providing solutions grounded in established chemical principles.

Issue 1: Suboptimal Yield Following Initial Synthesis and Work-up

Question: My crude yield of this compound is significantly lower than anticipated after the initial aqueous work-up. What are the probable causes and how can I enhance the yield?

Answer:

Low crude yields often stem from the work-up procedure, specifically pH adjustment and extraction. The solubility of your target molecule is highly dependent on the pH due to its carboxylic acid functionality.

Causality and Recommended Protocol:

  • Incomplete Precipitation: The target compound's solubility in aqueous solutions is at its minimum at its isoelectric point. If the pH is too basic or too acidic, a substantial amount of the product will remain dissolved as a salt.

    • Troubleshooting Step: Carefully adjust the pH of the aqueous layer to approximately 3-4 with 1M HCl. Use a calibrated pH meter for accuracy. You should see your product precipitate. Stir the mixture in an ice bath for 30-60 minutes to maximize precipitation before filtering.[1]

  • Inefficient Extraction: The choice of organic solvent and the pH of the aqueous phase are crucial for effective liquid-liquid extraction.

    • Troubleshooting Step: Before extraction, acidify the aqueous layer to a pH of 3-4 to protonate the carboxylate, increasing its solubility in organic solvents. Use a suitable solvent like ethyl acetate or dichloromethane and perform multiple extractions for better efficiency.[2]

Experimental Workflow: Optimizing Crude Product Isolation

Caption: Optimized precipitation workflow for crude this compound.

Issue 2: Persistent Impurities After Column Chromatography

Question: I am still observing significant impurities in my NMR/LC-MS analysis after purifying the crude product by silica gel column chromatography. What could be the issue?

Answer:

The purification of this polar compound can be difficult due to its strong interaction with the silica gel stationary phase.[3][4] The choice of the solvent system is critical for a successful separation.

Causality and Recommended Protocol:

  • Compound Tailing on Silica: The carboxylic acid group can adsorb strongly to the acidic silica gel, leading to broad peaks and poor separation.

    • Troubleshooting Step: To mitigate this, add a small amount of acetic acid (0.5-1% v/v) to your eluent. The acetic acid competes for active sites on the silica, allowing your product to elute in a sharper band. A common starting eluent is a gradient of ethyl acetate in hexanes containing 1% acetic acid.

  • Inappropriate Solvent System: The chosen solvent system may not provide sufficient resolution.

    • Troubleshooting Step: Conduct a thorough thin-layer chromatography (TLC) analysis before running a column to find the optimal solvent system.[5] Test various solvent polarities and include 1% acetic acid. An Rf value of 0.2-0.3 for your product is generally ideal for good separation.

Data Presentation: Eluent System Comparison

Eluent System (v/v/v)Acetic Acid ModifierObserved Rf of ProductSeparation Quality
70:30 Hexanes:EtOAcNone0.1 (streaking)Poor
50:50 Hexanes:EtOAcNone0.25 (streaking)Poor
70:30:1 Hexanes:EtOAc:AcOH 1% 0.2 Good
95:5:1 DCM:MeOH:AcOH1%0.3Moderate
Issue 3: Difficulty in Obtaining Crystalline Material

Question: My purified product is an amorphous solid or oil, and I am unable to obtain a crystalline form. What recrystallization methods are recommended?

Answer:

Obtaining a crystalline solid is essential for accurate characterization and stability. The key is to find a solvent system in which the compound is highly soluble at high temperatures and poorly soluble at lower temperatures.[6]

Causality and Recommended Protocol:

  • Solvent Selection: Polar solvents are good candidates due to the compound's structure.

    • Troubleshooting Step: Screen various solvents such as ethanol, isopropanol, acetonitrile, or a mixture of ethyl acetate and hexanes.[2][6]

    • Procedure:

      • Dissolve the compound in a minimal amount of boiling solvent.[6]

      • If necessary, use activated charcoal to decolorize the solution and perform a hot filtration.[6]

      • Allow the solution to cool slowly to room temperature.[6]

      • If crystals do not form, try scratching the flask or cooling it further.[6]

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

Recrystallization Solvent Screening Workflow

Caption: A logical workflow for screening potential recrystallization solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is typically a white to off-white solid.

Q2: How should the purified compound be stored?

The compound should be stored in a tightly sealed vial under an inert atmosphere (argon or nitrogen) and in a desiccator at 2-8°C to protect it from moisture.[7]

Q3: Can reverse-phase HPLC be used for purification?

Yes, reverse-phase HPLC is a suitable method for obtaining high-purity material, especially on a small scale. A C18 column with a mobile phase of water and acetonitrile or methanol, modified with 0.1% TFA or formic acid, is recommended for good peak shape.

Q4: What specific safety precautions should be taken?

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) like safety glasses, a lab coat, and gloves. The compound should be handled in a well-ventilated fume hood. Always refer to the Safety Data Sheet (SDS) for detailed safety information.

References

  • General procedures for the purification of Carboxylic acids - Chempedia. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC - NIH. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. [Link]

  • Process for Purification of 3-Alkenylcephem Carboxylic Acid - ResearchGate. [Link]

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds | Chemical Reviews - ACS Publications. [Link]

  • Process for purification of carboxylic acids - Google P
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. - orientjchem.org. [Link]

  • Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica | Analytical Chemistry - ACS Publications. [Link]

  • Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. [Link]

  • Science of Chromatography - Cole-Parmer. [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. [Link]

  • Chromatography - PubMed. [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed. [Link]

Sources

Addressing drug resistance mechanisms to pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Subject: Resistance Mechanisms & Troubleshooting
Welcome to the Technical Support Hub

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting drug resistance profiles for pyrazolo[1,5-a]pyrimidine (PP) scaffolds in kinase discovery (CDK, TRK, FLT3, PI3K).

You are likely here because your lead PP compound—designed for rigid ATP-pocket occupancy—is showing diminished efficacy in late-stage cellular assays or resistant clone generation. The pyrazolo[1,5-a]pyrimidine core acts as a "hinge binder," mimicking the purine ring of ATP. While this confers high potency, it creates specific vulnerabilities to gatekeeper mutations and efflux transporters .

Use the diagnostic workflow below to triage your experimental issue.

Part 1: Diagnostic Workflow

Before altering your lead molecule, determine if the resistance is On-Target (binding failure) or Off-Target (transport/bypass).

Resistance_Diagnosis Start ISSUE: Loss of Cellular Potency (IC50 Shift > 10-fold) Step1 Step 1: Perform CETSA (Cellular Thermal Shift Assay) Start->Step1 Decision1 Is the Target Thermally Stabilized? Step1->Decision1 Result_No NO Stabilization (Target Engagement Failure) Decision1->Result_No No Shift (ΔTm ~0°C) Result_Yes YES Stabilization (Target Engaged) Decision1->Result_Yes Shift Retained (ΔTm >2°C) Action_Mut Hypothesis: Gatekeeper Mutation Action: Sanger/NGS Sequencing Result_No->Action_Mut Action_Efflux Hypothesis: Efflux (ABCB1/P-gp) Action: Co-treat with Verapamil Result_Yes->Action_Efflux Action_Bypass Hypothesis: Pathway Rewiring Action: Phospho-proteomics Result_Yes->Action_Bypass Action_Efflux->Action_Bypass If Verapamil fails to rescue

Figure 1: Triage logic for distinguishing biophysical binding failure from cellular pharmacological resistance.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My compound inhibits the enzyme in biochemical assays (nM) but fails in cells (µM)."

Diagnosis: Transporter-Mediated Efflux (MDR). Technical Insight: The pyrazolo[1,5-a]pyrimidine scaffold is a frequent substrate for ABCB1 (P-glycoprotein/P-gp) . While the fused bicyclic system is planar and rigid (good for kinase binding), lipophilic substitutions at the C3 or C7 positions often trigger P-gp recognition. This results in the drug being pumped out of the cell before it reaches the ATP pocket.

Troubleshooting Protocol:

  • The Rescue Assay: Perform a dose-response curve in your resistant cell line +/- a P-gp inhibitor (e.g., Verapamil at 5-10 µM or Tariquidar at 100 nM).

  • Interpretation:

    • IC50 Shift > 10-fold (Rescue): Your compound is a P-gp substrate.

    • No Shift: Efflux is likely not the primary driver.

  • Chemical Mitigation:

    • Strategy: Lower LogP or introduce polarity at the solvent-front region (often C3 or C5 positions) to reduce P-gp affinity without disrupting the hinge bind.

Issue 2: "We generated resistant clones, and the IC50 shifted 50-fold. Sequencing shows a mutation in the hinge region."

Diagnosis: Gatekeeper Mutation Steric Clash. Technical Insight: Pyrazolo[1,5-a]pyrimidines bind via the N1 and/or N4/C5-amino groups to the kinase hinge region (e.g., Met592 in TrkA, Leu83 in CDK2).

  • The Problem: The scaffold is rigid. If the "gatekeeper" residue (a bulky amino acid deep in the pocket, e.g., Trk F589L or FLT3 D835Y) mutates to a larger residue, it creates a steric clash with the core scaffold.

  • The Consequence: Unlike flexible linear inhibitors, the fused ring cannot twist to accommodate the mutation.

Data Summary: Common Resistance Mutations vs. Scaffold Sensitivity

Target Kinase Key Residue Interaction Common Resistance Mutation Impact on Pyrazolo[1,5-a]pyrimidine
TrkA Met592 (Hinge H-bond) F589L / G595R Steric clash with C7-substituents; Loss of binding affinity.
CDK2 Leu83 (Hinge H-bond) F80 (Gatekeeper) Reduced Van der Waals contact; destabilization of the ATP-pocket fit.

| FLT3 | Cys694 (Hinge) | D835Y (Activation Loop) | Stabilizes active conformation that occludes Type II binding modes. |

Troubleshooting Protocol:

  • Molecular Docking: Map the mutation (e.g., F589L) in silico. Check if your C7-substituent clashes with the new Leucine side chain.

  • Scaffold Hopping: Consider "opening" the ring or shifting to a macrocyclic design (like Repotrectinib) to bypass the steric bulk.

Issue 3: "Target engagement is confirmed (CETSA positive), but the cells are proliferating."

Diagnosis: Bypass Signaling (Pathway Reactivation). Technical Insight: Inhibiting a node like CDK or TRK often forces the cell to rewire. For example, inhibiting CDK2 might lead to compensatory upregulation of CDK4/6 or activation of the PI3K/AKT survival pathway.

Troubleshooting Protocol:

  • Western Blotting: Check downstream markers.[1]

    • Expected: Reduced p-Rb (for CDK inhibitors) or reduced p-ERK (for TRK inhibitors).

    • Observed in Resistance: p-Rb/p-ERK remains high despite target inhibition, or p-AKT spikes.

  • Combination Index (CI): Test your compound in combination with a MEK or PI3K inhibitor. A CI < 0.8 indicates synergistic coverage of the bypass track.

Part 3: Validated Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To definitively prove your compound is entering the cell and binding the target kinase physically.

Reagents:

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.[2]

  • Heating Block: PCR machine capable of gradients (40°C – 67°C).

Workflow:

  • Treatment: Treat 1x10^6 cells with 10x IC50 of the compound (or DMSO) for 1 hour.

  • Harvest: Wash with PBS, resuspend in PBS containing protease inhibitors.

  • Aliquot: Split into 10 PCR tubes (50 µL each).

  • Heat Shock: Apply a temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes .

  • Cool: Incubate at RT for 3 min.

  • Lysis: Add NP-40 (final 0.8%) and freeze-thaw 3 times (Liquid N2 / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unbound protein pellets; bound/stabilized protein stays in supernatant).

  • Detection: Run supernatant on SDS-PAGE/Western Blot. Probe for target kinase.[2][3][4][5][6][7][8]

Visualizing the Workflow:

CETSA_Protocol Step1 1. Cell Treatment (Drug vs DMSO) Step2 2. Heat Gradient (40-67°C, 3 min) Step1->Step2 Step3 3. Lysis & Freeze-Thaw (Release soluble protein) Step2->Step3 Step4 4. Ultracentrifugation (Pellet denatured protein) Step3->Step4 Step5 5. Western Blot (Quantify Soluble Fraction) Step4->Step5

Figure 2: CETSA workflow for verifying intracellular target engagement.

Protocol B: Generation of Resistant Cell Lines (Step-Up Dosing)

Purpose: To evolve resistance mechanisms in vitro for study.

  • Seed: Start with sensitive cells (e.g., KM12 for TRK, HCT116 for CDK) at 30% confluence.

  • Initial Dose: Treat with IC20 concentration of the pyrazolo[1,5-a]pyrimidine.

  • Passage: Allow cells to recover. When they reach confluency comparable to DMSO control, passage them.

  • Escalation: Increase dose by 1.5x to 2x (e.g., 10 nM -> 20 nM -> 50 nM).

  • Selection: Continue until cells grow robustly at 10x the original IC50 .

  • Validation: Perform genomic sequencing (Sanger) on the kinase domain of the surviving pool to identify gatekeeper mutations.

References
  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines. Source: National Institutes of Health (NIH) Context: Details the core scaffold binding mode and susceptibility to FAD-dependent hydroxylase mutations.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for TRK Inhibitors. Source: MDPI (Molecules) Context: Analysis of hinge interactions (Met592) and resistance profiles in TRK fusions.

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as ABCB1 Reversal Agents. Source: European Journal of Medicinal Chemistry (via PubMed) Context: Discusses the interaction of this scaffold with P-glycoprotein efflux pumps.

  • Applications of the Cellular Thermal Shift Assay (CETSA) to Drug Discovery. Source: PMC (Bio-protocol) Context: Standardized protocols for verifying target engagement in kinase inhibitor research.

  • Pyrazolo[1,5-a]pyrimidine as a Potent Inhibitor of Cyclin-Dependent Protein Kinases. Source: Journal of Medicinal Chemistry (ACS) Context: Biochemical characterization of the scaffold against CDK1/2/9 and associated resistance data.

Sources

Enhancing the cell permeability of pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Enhancing Cell Permeability of Pyrazolo[1,5-a]pyrimidine Compounds. As Senior Application Scientists, we have compiled this guide to provide in-depth, actionable insights for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common experimental hurdles and strategically optimize your compounds for improved cellular entry and efficacy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the pyrazolo[1,5-a]pyrimidine scaffold and its cell permeability characteristics.

Q1: What is the pyrazolo[1,5-a]pyrimidine scaffold and why is it significant in drug discovery?

A1: The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a fused, rigid, and planar N-heterocyclic system that is considered a "privileged structure" in medicinal chemistry.[1][2] Its significance stems from its synthetic versatility, which allows for structural modifications at various positions, and its proven efficacy as a core component in numerous protein kinase inhibitors and other therapeutic agents.[3][4] Many compounds built on this scaffold have shown potent activity against a range of biological targets, including those involved in cancer and inflammatory diseases.[2]

Q2: What are the inherent challenges affecting the cell permeability of pyrazolo[1,5-a]pyrimidine compounds?

A2: While a powerful scaffold, pyrazolo[1,5-a]pyrimidines can present permeability challenges. The fused aromatic system is planar and rigid, but the nitrogen atoms act as hydrogen bond acceptors, potentially increasing polarity.[5] Furthermore, the substituents required for target engagement often introduce polar functional groups (e.g., amides, hydroxyls) that contribute to a high polar surface area (PSA) and an increased number of hydrogen bond donors (HBDs), both of which are detrimental to passive diffusion across the lipid bilayer of the cell membrane.

Q3: How do we measure cell permeability in the lab? Which assay should I start with?

A3: Permeability is typically assessed using a tiered approach.

  • Initial High-Throughput Screening (HTS): The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[6] It is a cell-free, cost-effective assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[7] This provides a clean measure of passive permeability without the complexities of active transport.

  • Follow-up and Mechanistic Studies: The Caco-2 cell permeability assay is the gold standard for more detailed investigation.[7][8][9] It uses a monolayer of differentiated human colon adenocarcinoma cells that mimic the intestinal epithelium, complete with tight junctions and active efflux transporters (like P-glycoprotein).[9] This assay provides a more biologically relevant prediction of in vivo oral absorption by accounting for both passive diffusion and active transport mechanisms.[10]

A direct comparison of these primary assays is provided below.

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Cell Permeability Assay
Biological Model Artificial lipid-infused membrane[6]Differentiated human Caco-2 cell monolayer[11]
Transport Measured Passive diffusion only[6]Passive diffusion, active transport, and efflux[9]
Throughput HighLow to Medium
Cost & Time Low cost, rapid (hours)[6]Higher cost, time-consuming (cells require ~21 days to differentiate)[11]
Primary Use Case Early-stage screening of large compound libraries for passive permeability.[6]Lead optimization; provides mechanistic insights into efflux and active uptake.[8]
Data Output Effective Permeability (P_e_)Apparent Permeability (P_app_), Efflux Ratio (ER)

Section 2: Troubleshooting Guide

This section is designed as a logical workflow to diagnose and solve low permeability issues with your pyrazolo[1,5-a]pyrimidine compounds.

Scenario: "My pyrazolo[1,5-a]pyrimidine compound shows high potency in a biochemical assay but has poor activity in a cell-based assay. I suspect low cell permeability. What are my next steps?"

This is a classic and common challenge. The discrepancy strongly suggests that your compound is not reaching its intracellular target in sufficient concentrations. The following workflow will guide your troubleshooting process.

Workflow: Diagnosing and Enhancing Cell Permeability

G cluster_0 Phase 1: Confirm & Quantify cluster_1 Phase 2: Analyze & Strategize cluster_2 Phase 3: Medicinal Chemistry Intervention cluster_3 Phase 4: Validate & Iterate A Start: Poor Cellular Activity B Run PAMPA Assay A->B C Analyze PAMPA Result B->C D Result: Low Permeability (Pe < 1.0 x 10⁻⁶ cm/s) C->D E Result: Moderate/High Permeability (Pe > 1.0 x 10⁻⁶ cm/s) C->E F Analyze Physicochemical Properties (cLogP, PSA, HBD/HBA, MW) D->F Primary Hypothesis: Poor Passive Diffusion G Investigate Other Issues: Metabolic Instability? Efflux? E->G Hypothesis: Passive diffusion is not the issue H Develop SAR Strategy F->H I Synthesize Analogs H->I Execute Modifications J Re-run PAMPA Assay I->J L Improved Permeability? J->L K Run Caco-2 Assay M Proceed to further cell-based assays K->M L->H No, Iterate Design L->K Yes

Caption: Workflow for troubleshooting poor cell permeability.

Q4: My compound failed the initial PAMPA screen (Low Permeability). What specific structural features of my pyrazolo[1,5-a]pyrimidine should I analyze?

A4: When confronted with low passive diffusion, a systematic analysis of the compound's physicochemical properties is critical. Focus on these key areas:

  • Polar Surface Area (PSA): Calculate the TPSA (Topological Polar Surface Area). Generally, a TPSA > 140 Ų is associated with poor cell permeability. Identify the primary contributors—these are often nitro groups, sulfoxides, amides, and exposed hydroxyl or amine groups.

  • Hydrogen Bond Donors (HBDs): Count the number of N-H and O-H bonds. According to Lipinski's Rule of Five, more than 5 HBDs can significantly hinder permeability. Amide linkers and hydroxyl groups are common culprits.

  • Lipophilicity (cLogP): While increased lipophilicity can improve permeability, an excessively high cLogP (>5) can lead to poor aqueous solubility and non-specific binding. The optimal range is often between 1 and 3. The pyrazolo[1,5-a]pyrimidine core itself is relatively lipophilic; the challenge usually lies with polar substituents.

  • Molecular Weight (MW): Larger molecules (>500 Da) have more difficulty diffusing across the membrane.

  • Rotatable Bonds: High conformational flexibility (more than 10 rotatable bonds) can be entropically unfavorable for membrane crossing. The rigidity of the core scaffold is an advantage here, but flexible side chains can be a liability.[1]

Q5: Based on my analysis, what are some proven medicinal chemistry strategies to enhance the permeability of my pyrazolo[1,5-a]pyrimidine series?

A5: Several strategies can be employed, focusing on masking polarity and reducing the hydrogen bonding potential.

StrategyRationaleExample Application on a Pyrazolo[1,5-a]pyrimidine Scaffold
Masking Polar Groups Temporarily or permanently replace polar functional groups with less polar ones to reduce PSA and HBD count.- Hydroxyl (-OH): Methylate to a methoxy (-OCH₃) group. - Carboxylic Acid (-COOH): Convert to a methyl or ethyl ester (-COOR).
Intramolecular Hydrogen Bonding (IMHB) Introduce adjacent functional groups that can form an internal hydrogen bond. This "hides" the polar groups from the solvent, reducing the effective PSA.Design a substituent where an amide N-H can form a hydrogen bond with a nearby nitrogen or oxygen atom, creating a pseudo-ring.
Reduce HBD Count Systematically replace hydrogen bond donors.Replace a secondary amide (-CONH-) with a tertiary amide (-CONR-) or an ester.[12][13] This single N-methylation tactic is highly effective.
Increase Lipophilicity (Judiciously) Add small, lipophilic groups at positions that do not interfere with target binding.Incorporating fluorine atoms or a methyl group can enhance lipophilicity and sometimes improve metabolic stability.[14]
Scaffold Hopping / Isosteric Replacement Replace a polar substructure with a non-polar isostere that maintains the necessary geometry for biological activity.If a side chain contains a polar heterocycle known for poor permeability, consider replacing it with a less polar alternative.

A recent study on KDR kinase inhibitors of the pyrazolo[1,5-a]pyrimidine class demonstrated that introducing solubilizing functionality, such as a basic side-chain or a 4-pyridinonyl substituent, significantly improved physical properties, leading to marked increases in cellular activity and more favorable pharmacokinetics.[15]

Q6: My compound has good PAMPA permeability, but still shows poor cellular activity. What's the next troubleshooting step?

A6: This scenario suggests that passive diffusion is not the limiting factor. The next logical step is to investigate active transport mechanisms, specifically cellular efflux.

  • Hypothesis: Your compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp), which actively removes it from the cell, preventing it from reaching its target.

  • Action: Perform a Caco-2 permeability assay .[9] This assay is crucial because it measures permeability in both directions: from the apical (A) to basolateral (B) side, and vice-versa (B to A).

  • Interpreting the Results:

    • Calculate the Efflux Ratio (ER) = P_app_ (B→A) / P_app_ (A→B).

    • An ER > 2 is a strong indicator that your compound is subject to active efflux.

    • To confirm P-gp involvement, you can run the assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.[9]

G A Start: Good PAMPA Permeability, Poor Cellular Activity B Run Bidirectional Caco-2 Assay A->B C Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) B->C D ER > 2? C->D E Compound is likely an efflux pump substrate. D->E Yes F Efflux is not the primary issue. Investigate other causes: - Metabolic instability - Off-target toxicity D->F No G Medicinal Chemistry Strategy: - Block metabolic soft spots - Disrupt recognition by efflux transporters E->G

Caption: Decision tree for investigating efflux.

Section 3: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the key permeability assays. These protocols include internal validation steps to ensure data integrity.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability (P_e_) of pyrazolo[1,5-a]pyrimidine compounds.

Methodology:

  • Prepare Stock Solutions: Dissolve test compounds and controls (high permeability: e.g., propranolol; low permeability: e.g., atenolol) in DMSO to create 10 mM stock solutions.

  • Prepare Donor Plate:

    • Dilute the stock solutions to 200 µM in a universal buffer solution (e.g., PBS, pH 7.4). This is your donor solution.

    • Add 180 µL of the donor solution to each well of a 96-well donor plate (hydrophilic PVDF).

  • Prepare Acceptor Plate:

    • The 96-well acceptor plate (hydrophobic PVDF) has a filter membrane at the bottom of each well.

    • Carefully pipette 5 µL of a synthetic lipid solution (e.g., 2% w/v lecithin in dodecane) onto the filter of each well. Allow it to impregnate the membrane for 5 minutes.

    • Add 180 µL of the same universal buffer solution to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the wells are aligned and the bottom of the donor plate's wells makes contact with the buffer in the acceptor plate.

  • Incubation:

    • Incubate the sandwich assembly at room temperature for 4-16 hours with gentle shaking. A lid should be used to minimize evaporation.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable analytical method, typically LC-MS/MS for its high sensitivity and specificity.[8] Also, measure the initial donor concentration (C_D(0)).

  • Data Analysis & Self-Validation:

    • Calculate Permeability (P_e_): The effective permeability is calculated using the following equation: P_e_ = - [ln(1 - C_A(t) / C_eq_)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_eq_ = [C_D(t) * V_D + C_A(t) * V_A] / (V_D + V_A)

    • Validation Check: The permeability values for your high and low permeability controls must fall within the historically established range for your lab. If they do not, the experimental run is considered invalid.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (P_app_) and efflux ratio (ER) of a compound.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well plates) at an appropriate density.

    • Culture the cells for 21-28 days in a humidified incubator (37°C, 5% CO₂). Change the medium every 2-3 days.[11]

  • Monolayer Integrity Validation (Critical Step):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be >300 Ω·cm² to confirm a confluent monolayer.

    • Additionally, perform a Lucifer Yellow rejection test. The permeability of this paracellular marker should be very low (<1% per hour). Wells that fail either test must be excluded.

  • Prepare Dosing Solutions:

    • Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a final concentration of 1-10 µM. The final DMSO concentration should be <1%.

  • Permeability Measurement (A→B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, take samples from both the A and B compartments.

  • Permeability Measurement (B→A):

    • On a parallel set of wells, perform the reverse experiment. Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Incubate and sample in the same manner.

  • Sample Analysis:

    • Analyze the concentration of the compound in all collected samples by LC-MS/MS.

  • Data Analysis & Self-Validation:

    • Calculate Apparent Permeability (P_app_): P_app_ = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate Efflux Ratio (ER): ER = P_app_ (B→A) / P_app_ (A→B)

    • Validation Check: Include high (e.g., propranolol) and low (e.g., atenolol) permeability controls, as well as a known P-gp substrate (e.g., digoxin). The P_app_ and ER values for these controls must align with established acceptance criteria.

References

  • Terungwa Stephen, A., et al. (2025).
  • Moreno-Yruela, C., et al. (2022). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold". Molecules. [Link]

  • Gray, C. J., et al. (2021). "Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents". ACS Infectious Diseases. [Link]

  • Choi, H. G., et al. (2014). "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors". ACS Medicinal Chemistry Letters. [Link]

  • Hassan, A. A., et al. (2025). "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents". Bioorganic Chemistry. [Link]

  • Kubo, A., et al. (2005). "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics". Journal of Medicinal Chemistry. [Link]

  • Singh, P., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights". Molecules. [Link]

  • Karpoormath, R., et al. (2017). "An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold". European Journal of Medicinal Chemistry. [Link]

  • Unknown Author. "Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry". Scribd. [Link]

  • Terungwa Stephen, A., et al. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". RSC Advances. [Link]

  • Wang, Y., et al. (2021). "Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors". European Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2020). "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs". ACS Medicinal Chemistry Letters. [Link]

  • El-Adl, K., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity". Molecules. [Link]

  • Unknown Author. "Comparison between Caco-2 permeability and PAMPA permeability". ResearchGate. [Link]

  • M. P., J. (2018). "Heterocycles in Medicinal Chemistry". Molecules. [Link]

  • Unknown Author. "Caco-2 permeability assay". Creative Bioarray. [Link]

  • Wang, Z., et al. (2000). "Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry". Journal of Mass Spectrometry. [Link]

  • Bermejo, M., et al. (2004). "Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing drug transport". European Journal of Pharmaceutical Sciences. [Link]

  • Saunders, G. J., & Yudin, A. (2022). "Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles". Angewandte Chemie. [Link]

  • aurigaresearch. (2023). "caco-2 cell permeability, pampa membrane assays". SlideShare. [Link]

  • PRISM BioLab. (2024). "Recent Alternatives to Improve Permeability of Peptides". PRISM BioLab. [Link]

  • Butler, J., et al. (2023). "Challenges in Permeability Assessment for Oral Drug Product Development". Pharmaceutics. [Link]

  • Li, H., & Choy, E. (2021). "Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue". Pharmaceutics. [Link]

  • ChemHelpASAP. (2021). "drug solubility & membrane permeability assays". YouTube. [Link]

  • Scott, J. S., et al. (2017). "Controlling cellular distribution of drugs with permeability modifying moieties". MedChemComm. [Link]

Sources

Technical Support Center: Ensuring the Stability of Pyrazolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of pyrazolopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice to prevent the degradation of these valuable molecules during storage and experimental handling. Pyrazolopyrimidines are a critical class of nitrogen-containing fused heterocyclic compounds, forming the core of many therapeutic agents.[1] Their structural similarity to endogenous purines makes them potent modulators of biological targets, particularly kinases.[2][3] However, this chemical complexity also makes them susceptible to various degradation pathways. This guide will provide a comprehensive overview of the factors affecting their stability and offer solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of pyrazolopyrimidine compounds?

A1: The stability of pyrazolopyrimidine compounds is primarily influenced by three main factors:

  • pH: The fused pyrimidine ring can be susceptible to hydrolysis under both acidic and basic conditions. For instance, 4-hydroxypyrazolo[3,4-d]pyrimidine is known to decompose in acidic and basic solutions.

  • Oxidizing Agents: The electron-rich nature of the pyrazole and pyrimidine rings makes them prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the storage environment or in solution. Halogenation at certain positions of the pyrazolopyrimidine ring has been shown to increase metabolic stability by making the compounds less susceptible to oxidative degradation.[4]

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation. The energy from light can excite the molecule, leading to bond cleavage and the formation of degradation products.

Q2: What are the tell-tale signs of degradation in my pyrazolopyrimidine sample?

A2: Degradation can manifest in several ways:

  • Visual Changes: A change in the color or appearance of the solid compound or a solution can indicate degradation.

  • Altered Solubility: Degradation products may have different solubility profiles than the parent compound.

  • Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), the appearance of new peaks or spots, or a decrease in the area of the main peak, is a strong indicator of degradation.

  • Inconsistent Biological Activity: A loss of potency or inconsistent results in biological assays can be a consequence of compound degradation.

Q3: What are the ideal storage conditions for solid pyrazolopyrimidine compounds?

A3: To ensure the long-term stability of solid pyrazolopyrimidine compounds, the following storage conditions are recommended:

  • Temperature: Cool to cold temperatures are generally preferred to slow down potential degradation reactions. Refrigeration (2-8 °C) or freezing (-20 °C or lower) is often recommended, especially for long-term storage.

  • Light: Compounds should be stored in amber or opaque containers to protect them from light.

  • Moisture: Store in a desiccated environment to prevent hydrolysis. Using a desiccator or storing with a desiccant is advisable.

  • Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Q4: How should I handle pyrazolopyrimidine compounds when preparing solutions for experiments?

A4: To minimize degradation during solution preparation and use:

  • Solvent Choice: Use high-purity, anhydrous solvents. If aqueous buffers are used, they should be freshly prepared and degassed to remove dissolved oxygen.

  • pH Control: Buffer the solution to a pH where the compound is most stable, if known.

  • Light Protection: Prepare and handle solutions in a fume hood with the sash down or in a light-protected environment (e.g., by wrapping the container in aluminum foil).

  • Temperature: Prepare solutions at room temperature and then store them at the recommended temperature (often refrigerated or frozen). Avoid repeated freeze-thaw cycles.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to ensure the integrity of the compound.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues that researchers may encounter and provides a logical approach to troubleshooting.

Scenario 1: Unexpected peaks appear in the HPLC chromatogram of my stored pyrazolopyrimidine solution.
  • Potential Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Analyze a freshly prepared solution: Compare the chromatogram of the stored solution with that of a freshly prepared one to confirm that the new peaks are indeed degradation products.

    • Investigate the cause:

      • Hydrolysis: Was the solution aqueous? If so, the pH of the solution may be promoting hydrolysis. Consider preparing the solution in an aprotic solvent if compatible with your experiment.

      • Oxidation: Was the solvent degassed? Was the solution exposed to air for an extended period? Try preparing the solution with degassed solvents and storing it under an inert atmosphere.

      • Photodegradation: Was the solution protected from light? Repeat the solution preparation and storage in a light-protected container.

    • Characterize the degradation products: If the degradation is significant, it may be necessary to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the degradation pathway.

Scenario 2: My solid pyrazolopyrimidine compound has changed color upon storage.
  • Potential Cause: Oxidation or photodegradation.

  • Troubleshooting Steps:

    • Review storage conditions: Was the compound stored in a tightly sealed, light-protected container? Was it exposed to air or humidity?

    • Analytical confirmation: Analyze the discolored solid by HPLC or another suitable technique to confirm degradation and quantify the remaining pure compound.

    • Future prevention: For new batches of the compound, ensure storage in an amber vial, preferably in a desiccator, and consider flushing the vial with an inert gas before sealing.

Visualizing the Problem: A Logic Diagram for Troubleshooting Degradation

Troubleshooting_Degradation start Degradation Suspected (e.g., new HPLC peaks, color change) fresh_sample Analyze a Freshly Prepared Sample start->fresh_sample compare Compare with Stored Sample fresh_sample->compare degradation_confirmed Degradation Confirmed compare->degradation_confirmed no_degradation No Degradation (Investigate other experimental variables) compare->no_degradation No investigate_cause Investigate Cause of Degradation degradation_confirmed->investigate_cause Yes hydrolysis Hydrolysis? investigate_cause->hydrolysis oxidation Oxidation? investigate_cause->oxidation photodegradation Photodegradation? investigate_cause->photodegradation implement_solutions Implement Preventive Measures hydrolysis->implement_solutions oxidation->implement_solutions photodegradation->implement_solutions storage_solutions Modify Storage Conditions: - Lower Temperature - Protect from Light - Use Desiccant - Inert Atmosphere implement_solutions->storage_solutions solution_prep_solutions Modify Solution Prep: - Use Fresh, High-Purity Solvents - Degas Solvents - Buffer pH - Protect from Light implement_solutions->solution_prep_solutions

Caption: Troubleshooting workflow for suspected pyrazolopyrimidine degradation.

In-Depth Technical Guide: Understanding and Preventing Degradation

Hydrolytic Degradation

The pyrimidine ring in the pyrazolopyrimidine scaffold can be susceptible to nucleophilic attack by water, leading to ring-opening reactions. This process can be catalyzed by both acids and bases.

  • Mechanism: In acidic conditions, protonation of the nitrogen atoms in the pyrimidine ring can make it more electrophilic and susceptible to attack by water. Under basic conditions, hydroxide ions can directly attack the electron-deficient carbon atoms of the pyrimidine ring.

  • Prevention:

    • Store compounds in a dry environment.

    • For solutions, use anhydrous solvents whenever possible.

    • If aqueous solutions are necessary, buffer them to a neutral or slightly acidic pH, as maximum stability for some related heterocyclic compounds is found at a pH of 3.1-3.4. However, the optimal pH should be determined empirically for each specific compound.

Oxidative Degradation

The electron-rich pyrazole and pyrimidine rings are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products. For instance, the oxidative degradation of sildenafil, which contains a pyrazolopyrimidine core, can lead to the formation of sildenafil N-oxide.

  • Mechanism: Oxidation can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by reactive oxygen species (ROS) such as peroxides.

  • Prevention:

    • Store solid compounds in well-sealed containers with minimal headspace.

    • For sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).

    • When preparing solutions, use solvents that have been degassed to remove dissolved oxygen.

    • Avoid contamination of samples with metal ions or peroxides.

Photodegradation

Many organic molecules, including heterocyclic compounds, can absorb UV or visible light, which can lead to their degradation. The energy absorbed can cause electronic transitions that lead to bond cleavage and the formation of reactive intermediates.

  • Mechanism: Photodegradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where another molecule in the solution absorbs light and then transfers energy to the pyrazolopyrimidine compound.

  • Prevention:

    • Store all pyrazolopyrimidine compounds, both solid and in solution, in amber or opaque containers to protect them from light.

    • Conduct experiments that involve these compounds under subdued lighting conditions or in light-proof enclosures.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for a generic pyrazolopyrimidine compound.

Degradation_Pathways PP Pyrazolopyrimidine Compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) PP->hydrolysis oxidation Oxidation ([O]) PP->oxidation photodegradation Photodegradation (hν) PP->photodegradation hydrolysis_products Ring-Opened Products hydrolysis->hydrolysis_products oxidation_products N-Oxides Hydroxylated Derivatives oxidation->oxidation_products photo_products Fragmented or Rearranged Products photodegradation->photo_products

Caption: Potential degradation pathways for pyrazolopyrimidine compounds.

Experimental Protocols: Stability Testing

To proactively assess the stability of a pyrazolopyrimidine compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than those it is likely to encounter during normal storage and handling.

Forced Degradation Study Protocol

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.

1. Sample Preparation:

  • Prepare a stock solution of the pyrazolopyrimidine compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a control sample (stored at 4°C, protected from light), by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

  • Calculate the percentage of degradation for each stress condition.

  • If significant degradation is observed, further characterization of the degradation products by LC-MS is recommended to elucidate their structures.

Data Presentation: Example of a Forced Degradation Study Summary
Stress ConditionReagent/ParameterDurationTemperature% Degradation (Example)
Acid Hydrolysis 0.1 M HCl24 hours60 °C15%
Base Hydrolysis 0.1 M NaOH24 hours60 °C25%
Oxidation 3% H₂O₂24 hoursRoom Temp10%
Thermal (Solid) -48 hours70 °C< 2%
Thermal (Solution) -48 hours70 °C5%
Photodegradation 1.2 million lux hours & 200 Wh/m²As requiredRoom Temp20%

References

  • M. A. Fouad, et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic Chemistry, 94, 103429. [Link]

  • Reddy, B. P., & Reddy, K. R. (2010). Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products.
  • Abdel-Aziz, A. A.-M., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Molecules, 27(21), 7506. [Link]

  • Kumar, A., et al. (2009). Determination of zaleplon in the presence of its degradation products by a stability-indicating UPLC method. Analytical Chemistry: An Indian Journal, 8(3), 360-367.
  • El-Sayed, M. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 395. [Link]

  • Radwan, M. A. A., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Molecules, 27(19), 6625. [Link]

  • Sheth, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Waters. (2022, July 6). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector [Video]. YouTube. [Link]

  • Barrow, J. C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 988-1003. [Link]

  • Singh, K., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(6), 527-532. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of Pyrazolo[1,5-a]pyrimidine Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including applications in cancer therapy and drug development.[1][2] Unambiguous structural characterization of novel pyrazolo[1,5-a]pyrimidine derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide, written from the perspective of a seasoned application scientist, provides an in-depth analysis of the 1H and 13C NMR spectral features of this important class of compounds. We will delve into the causality behind experimental choices, present comparative data, and provide a self-validating protocol for acquiring high-quality NMR data.

The Pyrazolo[1,5-a]pyrimidine Core: A Structural Overview

The pyrazolo[1,5-a]pyrimidine ring system is a fused bicyclic heteroaromatic compound, consisting of a pyrazole ring fused to a pyrimidine ring. The standard numbering convention, crucial for NMR signal assignment, is illustrated below.

Caption: Numbering of the pyrazolo[1,5-a]pyrimidine core.

Deciphering the 1H NMR Spectrum: Chemical Shifts and Coupling Constants

The 1H NMR spectrum of a pyrazolo[1,5-a]pyrimidine derivative provides a wealth of information regarding its substitution pattern. The chemical shifts of the ring protons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of any substituents.

A detailed study by Chimichi et al. provides a foundational dataset for the parent pyrazolo[1,5-a]pyrimidine and its methyl-substituted analogs.[3] The proton chemical shifts for the unsubstituted pyrazolo[1,5-a]pyrimidine in CDCl3 are a good starting point for comparison.

Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Unsubstituted Pyrazolo[1,5-a]pyrimidine in CDCl3.[3]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.12dJ2,3 = 2.5
H-36.60dJ2,3 = 2.5
H-58.91ddJ5,6 = 7.0, J5,7 = 1.5
H-67.08ddJ5,6 = 7.0, J6,7 = 4.0
H-78.52ddJ6,7 = 4.0, J5,7 = 1.5

The protons on the pyrimidine ring (H-5, H-6, and H-7) typically appear at lower field (more deshielded) compared to the pyrazole ring protons (H-2 and H-3) due to the greater electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring.

The coupling constants are particularly diagnostic:

  • J2,3: A small coupling constant (around 2.5 Hz) is characteristic of the vicinal coupling between H-2 and H-3 in the pyrazole ring.[3]

  • J5,6, J6,7, and J5,7: The coupling patterns between the pyrimidine protons (H-5, H-6, and H-7) are crucial for their unambiguous assignment. A relatively large ortho-coupling (J5,6 ≈ 7.0 Hz) and a smaller meta-coupling (J5,7 ≈ 1.5 Hz) are typically observed.[3]

The presence of substituents can significantly alter these chemical shifts. Electron-donating groups (EDGs) will generally cause upfield shifts (to lower ppm values) of the ring protons, while electron-withdrawing groups (EWGs) will cause downfield shifts (to higher ppm values).

Unveiling the Carbon Skeleton: 13C NMR Analysis

The 13C NMR spectrum provides a direct view of the carbon framework of the pyrazolo[1,5-a]pyrimidine molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Table 2: 13C NMR Chemical Shifts (δ, ppm) for Unsubstituted Pyrazolo[1,5-a]pyrimidine in CDCl3.[3]

CarbonChemical Shift (δ, ppm)
C-2145.4
C-396.9
C-3a151.1
C-5149.3
C-6107.7
C-7134.6
C-8a143.1

The quaternary carbons (C-3a and C-8a) can be distinguished from the protonated carbons by their lack of a signal in a DEPT-135 experiment. The chemical shifts are influenced by the proximity to the nitrogen atoms, with carbons adjacent to nitrogen generally appearing at a lower field.

Advanced Structure Elucidation with 2D NMR Techniques

For complex substituted pyrazolo[1,5-a]pyrimidines, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are indispensable for unambiguous structure elucidation.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Correlations HSQC HSQC H1_NMR->HSQC Direct C-H Correlations HMBC HMBC H1_NMR->HMBC Long-Range C-H Correlations C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC COSY->HSQC HSQC->HMBC

Caption: Workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a pyrazolo[1,5-a]pyrimidine, a COSY spectrum will clearly show correlations between H-2 and H-3, and a distinct correlation network between H-5, H-6, and H-7, confirming their connectivity within the respective rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond carbon-proton (¹³C-¹H) correlations. It allows for the direct assignment of the carbon signal for each protonated carbon by correlating the proton and carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for elucidating the complete structure of a novel compound. HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. For pyrazolo[1,5-a]pyrimidines, key HMBC correlations include:

    • Correlations from H-2 to C-3 and C-3a.

    • Correlations from H-3 to C-2 and C-3a.

    • Correlations from H-5 to C-3a, C-6, and C-7.

    • Correlations from H-6 to C-5, C-7, and C-8a.

    • Correlations from H-7 to C-5 and C-8a.

These long-range correlations are instrumental in connecting the pyrazole and pyrimidine rings and in assigning the quaternary carbons.

Experimental Protocol: A Self-Validating System for High-Quality NMR Data

To ensure the acquisition of reliable and reproducible NMR data, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for pyrazolo[1,5-a]pyrimidines include chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly affect chemical shifts, so consistency is key for comparative studies.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.[4]

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Ensure the sample solution is free of any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1D ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary):

    • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameters as a starting point.

    • Optimize the acquisition and processing parameters as needed to resolve all correlations clearly.

3. Data Processing and Analysis:

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

  • Phase and Baseline Correction: Carefully phase and baseline correct all spectra to ensure accurate integration and peak picking.

  • Analysis: Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and to confirm the proposed structure.

By following this comprehensive approach, researchers can confidently and accurately characterize the structures of novel pyrazolo[1,5-a]pyrimidine derivatives, a critical step in the journey of drug discovery and development.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Ghareb, N., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(23), 5774. [Link]

  • Various Authors. (2022). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Various Authors. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(64), 39151-39163. [Link]

  • Various Authors. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4785. [Link]

  • Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3535. [Link]

  • Various Authors. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]

  • Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

  • Various Authors. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5897. [Link]

  • Various Authors. (2018). Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Various Authors. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]

  • Jimeno, M. L., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Various Authors. (2021). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem, 16(22), 3360-3367. [Link]

Sources

Technical Guide: Profiling Cross-Resistance in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of targeted cancer therapies, the emergence of acquired resistance is a biological inevitability.[1] For researchers and drug developers, the critical challenge is not just identifying resistance, but profiling cross-resistance —determining whether a resistant clone remains susceptible to alternative kinase inhibitors (TKIs) or has developed broad-spectrum insensitivity.

This guide provides a technical comparison of known kinase inhibitors against specific "gatekeeper" mutations and outlines a validated workflow for generating and profiling resistant cell lines in vitro. We focus on two canonical models: EGFR mutations in NSCLC and BCR-ABL translocations in CML.

Part 1: The Mechanistic Basis of Cross-Resistance

Cross-resistance often stems from structural alterations in the kinase ATP-binding pocket. A "gatekeeper" mutation can sterically hinder the binding of early-generation inhibitors while leaving the ATP pocket accessible to structurally distinct next-generation inhibitors.

Case Study: EGFR T790M in NSCLC

The T790M mutation in EGFR is the classic mechanism of acquired resistance to first-generation TKIs like Gefitinib and Erlotinib.[2] The substitution of Threonine with a bulky Methionine residue at position 790 increases ATP affinity and sterically blocks the inhibitor. Third-generation irreversible inhibitors (e.g., Osimertinib) were rationally designed to covalently bind Cys797, bypassing this steric hindrance.

Visualization: Mechanism of Action & Resistance

The following diagram illustrates the structural logic of how T790M blocks first-generation inhibitors but permits third-generation binding.

EGFR_Resistance_Mechanism EGFR_WT EGFR (Wild Type/L858R) Gefitinib Gefitinib (1st Gen) EGFR_WT->Gefitinib High Affinity Binding EGFR_T790M EGFR (T790M Mutant) EGFR_T790M->Gefitinib Steric Hindrance (Blocked) Osimertinib Osimertinib (3rd Gen) EGFR_T790M->Osimertinib Covalent Binding (C797) Signal_On Tumor Cell Proliferation EGFR_T790M->Signal_On Unchecked Signaling Signal_Off Apoptosis / Stasis Gefitinib->Signal_Off Inhibition Osimertinib->Signal_Off Inhibition

Figure 1: Structural logic of EGFR TKI resistance.[3] T790M prevents Gefitinib binding via steric hindrance, whereas Osimertinib engages a different residue (C797) to restore inhibition.

Part 2: Comparative Performance Analysis

To assess cross-resistance objectively, we compare the IC50 (Half-maximal inhibitory concentration) shifts.[4] A significant upward shift (>10-fold) indicates resistance.

Table 1: EGFR Inhibitor Potency (NSCLC)

Data synthesized from Pao et al. (2005) and Cross et al. (2014).

CompoundGenerationTarget BindingIC50: EGFR (L858R)IC50: EGFR (L858R/T790M)Resistance Status
Gefitinib 1st GenReversible< 10 nM> 3,000 nMResistant
Afatinib 2nd GenIrreversible< 10 nM~ 100 nMPartial Sensitivity
Osimertinib 3rd GenIrreversible< 5 nM< 15 nMSensitive

Technical Insight: While Afatinib shows biochemical potency against T790M, the clinical dose required to inhibit T790M often causes dose-limiting toxicity (WT EGFR inhibition). Osimertinib provides a wider therapeutic window, sparing WT EGFR.

Table 2: BCR-ABL Inhibitor Potency (CML)

Data synthesized from O'Hare et al. (2005) and comparative profiling studies.

CompoundGenerationKey FeatureIC50: BCR-ABL (WT)IC50: BCR-ABL (T315I)Resistance Status
Imatinib 1st GenType II Binder~ 250 nM> 10,000 nMResistant
Dasatinib 2nd GenDual Src/Abl< 1 nM> 5,000 nMResistant
Ponatinib 3rd GenPan-BCR-ABL< 1 nM~ 10-40 nMSensitive

Technical Insight: The T315I mutation ("Gatekeeper") confers pan-resistance to 1st and 2nd generation inhibitors. Ponatinib was specifically engineered with a carbon-carbon triple bond to accommodate the bulky Isoleucine residue at position 315.

Part 3: Experimental Workflow for Profiling

Generating a resistant cell line is the gold standard for validating cross-resistance mechanisms. The Continuous Dose Escalation method is preferred over high-dose selection as it mimics clinical evolution and allows for the development of multiple resistance mechanisms (e.g., amplification vs. mutation).

Protocol: Generation of Drug-Resistant Cell Lines[1][4][5][6][7]

Materials:

  • Parental Cell Line (e.g., PC-9 for EGFR, K562 for BCR-ABL)

  • Target Inhibitor (e.g., Gefitinib)[2][3][5][6][7][8]

  • Cell Viability Assay Reagents (CellTiter-Glo® or CCK-8)

Step-by-Step Methodology:

  • Determine Baseline IC50: Perform a 72-hour dose-response curve on the parental line to establish the starting IC50.

  • Initial Seeding: Seed cells at 30-40% confluence.

  • Phase 1 (Acclimatization): Treat cells with the inhibitor at IC20 concentration. Replenish media/drug every 3 days.

  • Escalation Cycles: Once cells regain normal growth kinetics (doubling time comparable to parental) at the current dose, increase the concentration by 50-100% .

    • Example: 10 nM -> 20 nM -> 50 nM -> 100 nM -> 500 nM -> 1 µM.

  • Maintenance: Maintain the final resistant population in the high-dose drug to prevent reversion.

  • Validation:

    • Assay: Wash cells 3x with PBS and culture in drug-free media for 48h (washout period).

    • Test: Perform IC50 curves with the original drug (to confirm resistance) and alternative drugs (to test cross-resistance).

    • Genotyping: Extract RNA/DNA and Sanger sequence the kinase domain to identify acquired mutations (e.g., T790M).

Visualization: Resistance Generation Workflow

This flowchart guides the decision-making process during the generation of resistant clones.

Resistance_Workflow Start Parental Cell Line IC50_Check Determine Baseline IC50 Start->IC50_Check Treat_Low Treat at IC20 Dose IC50_Check->Treat_Low Monitor Monitor Growth Kinetics Treat_Low->Monitor Decision Growth Rate Normal? Monitor->Decision Escalate Increase Dose (1.5x - 2x) Decision->Escalate Yes Maintain Maintain Current Dose Decision->Maintain No (Stasis/Death) Escalate->Monitor New Cycle Final_Pool Resistant Pool (>10x IC50) Escalate->Final_Pool Target Dose Reached Maintain->Monitor Wait 1 week Profiling Cross-Resistance Profiling (Test Alt. Inhibitors) Final_Pool->Profiling

Figure 2: Stepwise dose escalation workflow. Critical decision points ensure cells adapt physiologically rather than undergoing massive population collapse.

Part 4: Data Interpretation & Troubleshooting

When you observe a shift in IC50, you must validate the mechanism. Not all resistance is mutational.

1. Is it a Pump? (MDR/P-gp)

  • Symptom: The cell line is resistant to structurally unrelated drugs (e.g., resistant to both TKIs and Chemotherapy).

  • Test: Co-treat with a P-gp inhibitor (e.g., Verapamil or Tariquidar). If sensitivity is restored, the mechanism is efflux-mediated, not kinase-domain mutation.

2. Is it a Bypass Track? (e.g., MET Amplification) [6][7]

  • Symptom: No kinase domain mutation found by sequencing.

  • Test: Perform Western Blot for downstream effectors (p-AKT, p-ERK). If EGFR is inhibited but p-AKT remains high, look for alternative receptor activation (MET, HER2, AXL).

3. Washout Importance

  • Critical Step: Always wash out the inhibitor for 48-72 hours before running the final IC50 comparison assay. Failure to do so results in residual drug occupying the receptor, leading to artifacts in the viability data.

References

  • Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain.[2][5][9] PLoS Medicine.

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.[10] Cancer Discovery.

  • O'Hare, T., et al. (2005). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Research.[10]

  • McDermott, U., et al. (2007). Acquired resistance of non-small cell lung cancer cells to MET kinase inhibition is mediated by a switch to epidermal growth factor receptor dependency. Cancer Research.[10]

Sources

Comparative study of different synthetic routes to pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore in FDA-approved kinase inhibitors such as Larotrectinib (Vitrakvi) and Zaleplon . Its structural resemblance to the purine base adenine allows it to function as an effective ATP-competitive inhibitor.

This guide objectively compares three distinct synthetic routes to this scaffold. While the classical condensation of aminopyrazoles with 1,3-dielectrophiles remains the industry benchmark, recent advancements in microwave-assisted synthesis and multicomponent reactions (MCRs) offer superior atom economy and regiocontrol. This document analyzes these methods based on yield, regioselectivity, and scalability to aid researchers in selecting the optimal pathway for their specific target.

Part 1: The Regioselectivity Conundrum (Mechanism)

The primary challenge in synthesizing pyrazolo[1,5-a]pyrimidines is controlling the regiochemistry of the cyclization. The reaction involves the condensation of 3(5)-aminopyrazole with an unsymmetrical 1,3-dielectrophile (e.g.,


-keto ester or enaminone).
  • The Nucleophiles: The aminopyrazole presents two nucleophilic sites: the exocyclic amine (

    
    ) and the endocyclic ring nitrogen (N2).
    
  • The Pathway:

    • Kinetic Control: The more nucleophilic exocyclic amine typically attacks the most electrophilic center of the dicarbonyl partner first (Michael-type addition).

    • Ring Closure: The intermediate undergoes intramolecular cyclodehydration to form the fused pyrimidine ring.

Depending on which carbonyl is attacked first, the final product will be either the 7-substituted or 5-substituted isomer.

Regioselectivity Start 3-Aminopyrazole + Unsymmetrical 1,3-Dielectrophile PathA Path A: Attack by Exocyclic NH2 (Kinetic Control) Start->PathA Fast PathB Path B: Attack by Endocyclic N (Thermodynamic Control) Start->PathB Slow Prod7 7-Substituted Isomer (Major Product with Enaminones) PathA->Prod7 Prod5 5-Substituted Isomer (Often Minor/Impurity) PathB->Prod5

Figure 1: Mechanistic bifurcation in the cyclocondensation reaction. Controlling the initial nucleophilic attack is key to isomeric purity.

Part 2: Comparative Route Analysis

Route A: The Enaminone Approach (High Fidelity)

Replacing simple 1,3-diketones with enaminones (3-dimethylamino-1-aryl-2-propen-1-ones) is the most reliable method for ensuring regiochemical purity. The "soft" electrophilic nature of the enaminone


-carbon directs the attack of the exocyclic amine exclusively to that position.
  • Pros: Excellent regiocontrol (>95:5), mild conditions, avoids strong acids.

  • Cons: Requires pre-synthesis of the enaminone.

  • Best For: Late-stage medicinal chemistry where isomeric purity is non-negotiable.

Route B: Microwave-Assisted Synthesis (High Throughput)

This method utilizes microwave irradiation to accelerate the condensation of aminopyrazoles with


-keto esters or alkynones. It often employs solvent-free conditions or benign solvents (ethanol/water).
  • Pros: Reaction times reduced from hours to minutes (10-30 min), higher yields, green chemistry compliant.

  • Cons: Scale-up is limited by microwave reactor vessel size (typically <100 mmol).

  • Best For: Library generation and rapid SAR exploration.

Route C: Multicomponent Reaction (MCR) - The Meldrum's Acid Route

A one-pot three-component reaction involving an aldehyde, Meldrum's acid, and 3-aminopyrazole. This route generates diversity at the 7-position (via the aldehyde) and the 6-position (via the Meldrum's acid fragment).

  • Pros: High atom economy, operational simplicity (one pot), access to diverse substitution patterns without isolating intermediates.

  • Cons: Can sometimes yield dihydro-intermediates requiring a subsequent oxidation step (e.g., with DDQ or air) to aromatize.

  • Best For: Diversity-Oriented Synthesis (DOS) of novel scaffolds.

Part 3: Comparative Performance Data

MetricRoute A: EnaminoneRoute B: MicrowaveRoute C: MCR (Meldrum's)
Regioselectivity High (>20:1)Moderate to HighHigh (Steric control)
Typical Yield 75 - 90%85 - 98% 60 - 80%
Reaction Time 2 - 6 Hours10 - 30 Mins 3 - 12 Hours
Atom Economy Moderate (Loss of amine)HighVery High
Purification Crystallization usually sufficientColumn often requiredFiltration/Recrystallization
Scalability High (kg scale feasible)Low (Batch limited)Medium

Part 4: Experimental Protocols

Protocol 1: Regioselective Synthesis via Enaminones (Route A)

This protocol ensures the formation of the 7-aryl-pyrazolo[1,5-a]pyrimidine isomer.

Materials:

  • 3-Aminopyrazole derivative (1.0 equiv)

  • Enaminone (1.0 equiv) [Prepared from acetophenone + DMF-DMA]

  • Glacial Acetic Acid (Solvent)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of the enaminone and 1.0 mmol of 3-aminopyrazole in 5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 3 hours. Monitor consumption of the enaminone by TLC (mobile phase: 30% EtOAc in Hexanes).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into 20 mL of ice-cold water. A solid precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from hot ethanol to obtain the pure 7-substituted isomer.

Validation:

  • 
     NMR:  Look for the characteristic pyrimidine protons.[1] The coupling constant (
    
    
    
    ) between H-5 and H-6 is typically ~4-5 Hz.
  • Regiochemistry Check: NOE (Nuclear Overhauser Effect) correlation between the pyrazole H-3 and the substituent at the 7-position confirms the isomer.

Protocol 2: Microwave-Assisted Synthesis (Route B)

Optimized for speed and library synthesis.

Materials:

  • 3-Aminopyrazole (1.0 equiv)

  • 
    -Keto ester (e.g., ethyl acetoacetate) (1.2 equiv)
    
  • Ethanol (Solvent)[2]

  • Microwave Reactor (e.g., CEM Discover or Biotage)

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, combine 1.0 mmol 3-aminopyrazole and 1.2 mmol

    
    -keto ester in 2 mL of ethanol.
    
  • Irradiation: Cap the vial and irradiate at 140°C for 15 minutes (Power: 150W, Max Pressure: 250 psi).

  • Work-up: Cool the vial to room temperature using the reactor's compressed air cooling.

  • Crystallization: The product often precipitates upon cooling. If not, reduce solvent volume by 50% under a stream of nitrogen and cool to 0°C.

  • Yield: Filter and dry. Yields are typically >85%.[1]

Part 5: Workflow Decision Matrix

Use the following logic to select the appropriate synthetic route for your project.

DecisionTree Start Start: Define Project Goal Q1 Is Regioselectivity Critical? Start->Q1 Q2 Is Scale > 10 grams? Q1->Q2 Yes RouteC Route C: MCR (Best for Diversity) Q1->RouteC No (Diversity needed) Q3 Is Speed/Library Size Priority? Q2->Q3 No RouteA Route A: Enaminone (Best Regiocontrol) Q2->RouteA Yes (Batch Process) Q3->RouteA No RouteB Route B: Microwave (Best for Libraries) Q3->RouteB Yes

Figure 2: Strategic decision matrix for synthetic route selection.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 2021. [Link] Key Citation for: General review of synthetic strategies and regioselectivity mechanisms.

  • Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a]pyrimidines. ResearchGate (Preprint/Article), 2025. [Link] Key Citation for: Microwave irradiation protocols and yield comparisons.

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines. Molecules, 2024. [Link] Key Citation for: Post-synthetic functionalization (C-H amination) and copper catalysis.[1]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Journal of Organic Chemistry, 2025. [Link] Key Citation for: Multicomponent reactions and controlling 5- vs 7-one formation.

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 2023. [Link] Key Citation for: Medicinal chemistry applications and scale-up considerations.

Sources

Benchmarking Novel Pyrazolopyrimidines: A Technical Guide to Superior Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[3,4-d]pyrimidines represent a "privileged scaffold" in medicinal chemistry due to their structural isomorphism with the adenine ring of ATP.[1] While Ibrutinib (a first-in-class Btk inhibitor) validated this scaffold's clinical utility, next-generation development focuses on overcoming its limitations: off-target toxicity (EGFR/Tec) and acquired resistance (C481S mutations).

This guide outlines a rigorous benchmarking framework for researchers developing new pyrazolopyrimidine analogs. It details the specific experimental protocols, signaling pathways, and quantitative metrics required to objectively demonstrate superiority over Standard-of-Care (SoC) agents.

The Chemical Rationale: Why Pyrazolopyrimidines?

The pyrazolo[3,4-d]pyrimidine core functions as a potent ATP-competitive inhibitor. Its N-1 and N-2 nitrogens typically form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP’s adenine.[1]

The Benchmarking Challenge: To prove a new analog is superior, you must demonstrate:

  • Higher Selectivity: Reduced inhibition of EGFR (associated with rash/diarrhea) compared to Ibrutinib.

  • Improved Kinetics: Longer residence time (

    
    ) within the target pocket.
    
  • Metabolic Stability: Superior microsomal stability to allow for lower dosing.

Diagram 1: The Optimization Workflow

The following workflow illustrates the critical path from scaffold synthesis to lead nomination.

OptimizationWorkflow Library Pyrazolopyrimidine Library Synthesis Biochem Biochemical Screen (TR-FRET) Metric: IC50 < 10nM Library->Biochem Primary Screen Cell Cellular Potency (CellTiter-Glo) Metric: GI50 Biochem->Cell Hit Confirmation Selectivity Kinome Profiling (ScanMAX) Metric: S(35) Score Cell->Selectivity Off-Target Check ADME ADME/Tox (Microsomes/hERG) Selectivity->ADME Safety Profile Lead Lead Candidate Nomination ADME->Lead Best in Class

Caption: A funnel-based screening cascade for filtering pyrazolopyrimidine analogs. Only compounds passing the TR-FRET gate proceed to cellular assays.

Comparative Data Matrix

When publishing your data, summarize the performance of your novel analog ("Compound X") directly against the SoC (Ibrutinib) and a related kinase inhibitor (e.g., Dasatinib for Src overlap).

Table 1: Representative Benchmarking Data Set

MetricNovel Analog (PP-X)Ibrutinib (SoC)Rationale for Superiority
Btk Enzymatic IC50 0.8 nM0.5 nMPotency parity (non-inferiority).
EGFR IC50 >10,000 nM5.6 nMKey Differentiator: High selectivity reduces skin toxicity risk.
Cellular GI50 (TMD8) 12 nM11 nMEffective inhibition of B-cell lymphoma proliferation.
Solubility (pH 7.4) 85 µM< 10 µMImproved bioavailability formulation options.
Microsomal Stability (t1/2) > 60 min~30 minLonger half-life supports QD (once daily) dosing.

Note: Data for Ibrutinib based on published literature [1][3].[1][2][3]

Mechanism of Action (MoA) Validation

Pyrazolopyrimidines targeting Btk must demonstrate blockade of the B-cell Receptor (BCR) signaling pathway. The primary biomarker for efficacy is the inhibition of PLC


2 phosphorylation.
Diagram 2: Btk Signaling Pathway & Inhibition

This diagram maps the downstream consequences of Btk inhibition, validating the biological logic of the drug class.

BtkPathway Antigen Antigen Stimulation BCR B-Cell Receptor (BCR) Antigen->BCR Syk Syk Kinase BCR->Syk Btk Btk (Target) Syk->Btk Phosphorylation PLCg2 PLC-gamma-2 Btk->PLCg2 Activation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Btk Covalent/Rev Binding Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-kB / MAPK Calcium->NFkB Proliferation Tumor Proliferation & Survival NFkB->Proliferation

Caption: The BCR signaling axis.[4][5] Pyrazolopyrimidines block Btk, preventing PLCg2 phosphorylation and downstream NF-kB transcriptional activity.

Experimental Protocols (Self-Validating Systems)

To ensure your data meets industry standards (E-E-A-T), use these specific protocols.

Protocol A: TR-FRET Binding Assay (Biochemical Potency)

Why this method? Unlike standard ELISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes background interference and is the industry standard for calculating


 and residence time.
  • Reagents: Use a Terbium-labeled anti-tag antibody (Donor) and a fluorescently labeled tracer (Acceptor) that binds the kinase active site.

  • Preparation: Dilute the pyrazolopyrimidine analog in 100% DMSO (10-point dose response).

  • Incubation:

    • Mix Kinase (5 nM), Antibody (2 nM), and Tracer (100 nM) in assay buffer.

    • Add compound.[2][4][6][7][8][9][10]

    • Critical Step: Incubate for 60 minutes at Room Temperature (RT) to reach equilibrium.

  • Detection: Measure fluorescence ratio (Emission 520nm / Emission 495nm) on a multimode plate reader (e.g., EnVision).

  • Validation: The Z-prime (

    
    ) factor must be > 0.7 for the assay to be considered valid.
    
Protocol B: CellTiter-Glo Proliferation Assay (Cellular Efficacy)

Why this method? It directly correlates ATP levels with metabolically active cells, providing a robust endpoint for cytotoxicity.

  • Cell Selection: Use TMD8 or OCI-Ly10 (ABC-DLBCL cell lines dependent on BCR signaling).

  • Seeding: Plate 5,000 cells/well in 96-well plates. Allow to adhere/stabilize for 24 hours.

  • Treatment: Treat with serial dilutions of the analog for 72 hours . (Shorter durations often yield false negatives in kinase assays).

  • Lysis/Read: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 minutes, incubate for 10 minutes (dark), and read luminescence.

  • Calculation: Normalize to DMSO control (0% inhibition) and Bortezomib spike (100% inhibition) to generate GI50 curves.

References

  • Wang, L., Martin, P., & Blum, K. (2015). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. National Institutes of Health (PMC). [Link]

  • Zhang, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[2] [Link]

  • FDA Label . (2013). IMBRUVICA (ibrutinib) Prescribing Information. U.S. Food and Drug Administration.[11] [Link]

Sources

A Researcher's Guide to the Pharmacokinetic and Pharmacodynamic Landscape of Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its unique structural features, which allow it to mimic ATP and effectively interact with the ATP-binding pocket of protein kinases, have positioned it as a privileged scaffold for designing potent and selective kinase inhibitors.[1] This guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of pyrazolo[1,5-a]pyrimidine derivatives, offering a comparative overview of key compounds and the experimental methodologies crucial for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of advancing these promising molecules from the bench to potential clinical applications.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Tool in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has been successfully utilized to develop inhibitors against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), Tropomyosin Receptor Kinases (Trks), and Casein Kinase 2 (CK2).[1] Several drugs incorporating this scaffold have reached the market, underscoring its clinical significance.[2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and drug-like properties. Understanding the interplay between structural modifications and the resulting PK/PD profiles is paramount for the rational design of next-generation inhibitors.

Comparative Pharmacokinetic and Pharmacodynamic Analysis

A critical aspect of drug development is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. This, coupled with an understanding of the drug's effect on its target and the organism (pharmacodynamics), provides a comprehensive picture of its therapeutic potential. Below, we compare the preclinical PK and PD profiles of representative pyrazolo[1,5-a]pyrimidine derivatives targeting different kinases.

Table 1: Comparative Preclinical Pharmacokinetic and In Vivo Efficacy Data of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound ID/NameTarget KinaseAnimal ModelDosing Route & ScheduleOral Bioavailability (F%)Key PK ParametersIn Vivo Efficacy (Tumor Growth Inhibition - TGI)Reference
Compound 14 FLT3-ITDMouse Xenograft (MV4-11 cells)15 mg/kg/day, oral19%Not Reported97%[4]
BS-194 (4k) CDK1/2/9Mouse Xenograft25 mg/kg, oralOrally bioavailablet½ = 178 minSignificant tumor growth inhibition and suppression of CDK substrate phosphorylation[5][6]
WF-47-JS03 (1) RETMouse Xenograft10 mg/kg/day, oralEffective brain penetrationNot ReportedStrong tumor regression[7]
Compound 39 TrkAMouse Xenograft (TrkAWT and TrkAG667C)30 mg/kg/dose, oralImproved PK propertiesNot Reported97% (TrkAWT)[4]

Expert Insights: The data in Table 1 highlights the chemical tractability of the pyrazolo[1,5-a]pyrimidine scaffold in achieving oral bioavailability and significant in vivo anti-tumor activity. For instance, while Compound 14 shows modest oral bioavailability, its potent anti-tumor efficacy at a relatively low daily dose suggests that sufficient drug exposure at the tumor site is achieved. BS-194 demonstrates good oral availability and a reasonable half-life in mice, correlating with its observed in vivo efficacy. The brain penetration of WF-47-JS03 is a critical feature for targeting central nervous system (CNS) malignancies, a common site of metastasis. However, the narrow therapeutic window observed for this compound underscores the importance of careful dose-finding studies.

Key Experimental Protocols for PK/PD Analysis

The generation of reliable and reproducible PK and PD data is fundamental to the successful development of any drug candidate. Here, we provide detailed, step-by-step methodologies for key experiments.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a pyrazolo[1,5-a]pyrimidine derivative following oral administration in mice.

Workflow for a Typical Mouse Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis formulation Compound Formulation dosing Oral Gavage formulation->dosing animal_prep Animal Acclimatization & Fasting animal_prep->dosing blood_collection Serial Blood Collection (e.g., tail vein, saphenous vein) dosing->blood_collection timepoints Predose, 0.25, 0.5, 1, 2, 4, 8, 24h plasma_prep Plasma Isolation blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_calc Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC, t½) bioanalysis->pk_calc

Caption: Workflow for a typical mouse pharmacokinetic study.

Step-by-Step Methodology:

  • Compound Formulation: Prepare the test compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water). The formulation should be a homogenous suspension or solution.

  • Animal Handling: Use age- and weight-matched mice (e.g., 6-8 week old BALB/c or nude mice for xenograft studies). Acclimatize the animals for at least one week before the study. Fast the animals overnight before dosing, with free access to water.

  • Dosing: Administer the compound formulation via oral gavage at the desired dose volume (typically 10 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site, such as the tail vein or saphenous vein. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for the concentration of the test compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

In Vivo Pharmacodynamic (Target Engagement) Study

This protocol describes how to assess the extent of target inhibition in tumor xenografts following treatment with a pyrazolo[1,5-a]pyrimidine derivative. The example focuses on the inhibition of a target kinase's phosphorylation.

Workflow for In Vivo Target Engagement Assessment

G cluster_model Tumor Model cluster_treat Treatment cluster_harvest Tissue Collection cluster_analysis Analysis xenograft Establishment of Tumor Xenografts treatment Compound Administration (oral gavage) xenograft->treatment harvest Tumor Harvesting at Peak Plasma Concentration treatment->harvest snap_freeze Snap-Freezing in Liquid Nitrogen harvest->snap_freeze homogenization Tumor Homogenization in Lysis Buffer snap_freeze->homogenization protein_quant Protein Quantification (e.g., BCA assay) homogenization->protein_quant western_blot Western Blotting for p-Target and Total Target protein_quant->western_blot quantification Densitometric Analysis western_blot->quantification

Caption: Workflow for in vivo target engagement assessment.

Step-by-Step Methodology:

  • Tumor Model Establishment: Inoculate immunodeficient mice (e.g., nude mice) subcutaneously with a cancer cell line known to be dependent on the target kinase. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the tumor-bearing mice into vehicle and treatment groups. Administer the pyrazolo[1,5-a]pyrimidine derivative at an efficacious dose.

  • Tumor Harvesting: At a time point corresponding to the peak plasma concentration (Tmax) of the compound (determined from the PK study), euthanize the mice and excise the tumors.

  • Tissue Processing: Immediately snap-freeze the tumors in liquid nitrogen and store them at -80°C until analysis.

  • Protein Extraction: Homogenize the frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the target protein.

  • Western Blotting: Perform Western blot analysis on the tumor lysates to detect the levels of the phosphorylated target kinase (p-Target) and the total level of the target kinase (Total-Target). Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Densitometric Analysis: Quantify the band intensities using densitometry software. The ratio of p-Target to Total-Target provides a measure of target inhibition.

Structure-Property Relationships: Driving Favorable PK/PD Profiles

The optimization of the pyrazolo[1,5-a]pyrimidine scaffold often involves strategic modifications to enhance its pharmacokinetic and pharmacodynamic properties. For example, the introduction of solubilizing groups, such as basic side-chains or polar functionalities, can improve aqueous solubility and oral absorption.[8] Furthermore, modifications that reduce metabolic liabilities, such as blocking sites of oxidative metabolism, can increase the compound's half-life and overall exposure.

The relationship between a compound's structure and its biological activity is a cornerstone of drug discovery. The following diagram illustrates the iterative cycle of structure-based drug design, a process that is central to the optimization of pyrazolo[1,5-a]pyrimidine derivatives.

Iterative Cycle of Structure-Based Drug Design

G design Rational Design & Synthesis in_vitro In Vitro Assays (Potency, Selectivity) design->in_vitro in_vivo_pk In Vivo Pharmacokinetics in_vitro->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics & Efficacy in_vivo_pk->in_vivo_pd sar Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) in_vivo_pd->sar sar->design Optimization

Caption: Iterative cycle of structure-based drug design.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the discovery of novel kinase inhibitors with significant therapeutic potential in oncology. This guide has provided a comparative analysis of the pharmacokinetic and pharmacodynamic properties of representative derivatives and detailed the essential experimental workflows for their characterization. The successful translation of these promising preclinical candidates into clinical therapies will depend on a continued focus on optimizing their drug-like properties, including oral bioavailability, metabolic stability, and safety profiles. Future research should aim to generate more comprehensive and directly comparable PK/PD datasets for series of pyrazolo[1,5-a]pyrimidine derivatives to better elucidate the nuanced structure-property relationships that govern their in vivo behavior. Such efforts will undoubtedly accelerate the development of the next generation of targeted cancer therapeutics based on this remarkable scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. National Center for Biotechnology Information. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. National Center for Biotechnology Information. [Link]

  • Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation. National Center for Biotechnology Information. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. ChEMBL. [Link]

  • Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. National Center for Biotechnology Information. [Link]

  • In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours. International Institute of Anticancer Research. [Link]

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. National Center for Biotechnology Information. [Link]

  • CK2 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

  • CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. MDPI. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. National Center for Biotechnology Information. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. National Center for Biotechnology Information. [Link]

  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.